molecular formula C6H9N3OS B015046 6-Amino-4-methoxy-2-methylthiouracil CAS No. 3289-53-0

6-Amino-4-methoxy-2-methylthiouracil

Cat. No.: B015046
CAS No.: 3289-53-0
M. Wt: 171.22 g/mol
InChI Key: FBAYMIJHPUCRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-methoxy-2-methylthiouracil, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYMIJHPUCRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399550
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-53-0
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and expected characterization of the novel compound 6-Amino-4-methoxy-2-methylthiouracil. As no direct synthesis for this specific molecule is prominently described in the current scientific literature, this document provides a robust, proposed multi-step synthesis based on established chemical principles and reactions of analogous structures. Detailed experimental protocols are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthesis of this compound

The proposed synthesis is a three-step process commencing with the readily available starting material, 6-amino-2-thiouracil. The pathway involves S-methylation, chlorination at the C4 position, and subsequent nucleophilic substitution to introduce the methoxy group.

Step 1: S-methylation of 6-Amino-2-thiouracil

The initial step focuses on the selective methylation of the sulfur atom of 6-amino-2-thiouracil. This reaction is a standard procedure for thiouracil derivatives.[1]

Reaction: 6-amino-2-thiouracil reacts with a methylating agent, such as methyl iodide, in the presence of a base to yield 6-amino-2-methylthiouracil.

Experimental Protocol:

  • Dissolve 6-amino-2-thiouracil (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Add a base, for instance, sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until complete dissolution.

  • Cool the reaction mixture in an ice bath.

  • Add methyl iodide (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-amino-2-methylthiouracil.

Step 2: Chlorination of 6-Amino-2-methylthiouracil

The hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the keto form, is converted to a chloro group. This is a crucial step to facilitate the subsequent introduction of the methoxy group. Phosphoryl chloride (POCl₃) is a common reagent for this type of transformation.

Reaction: 6-amino-2-methylthiouracil is treated with phosphoryl chloride to yield 4-chloro-6-amino-2-methylthiopyrimidine.

Experimental Protocol:

  • In a fume hood, carefully add 6-amino-2-methylthiouracil (1 equivalent) to an excess of phosphoryl chloride (POCl₃).

  • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield 4-chloro-6-amino-2-methylthiopyrimidine.

Step 3: Methoxylation of 4-Chloro-6-amino-2-methylthiopyrimidine

The final step involves a nucleophilic aromatic substitution reaction where the chloro group at the C4 position is displaced by a methoxy group.[2][3]

Reaction: 4-chloro-6-amino-2-methylthiopyrimidine is treated with sodium methoxide to produce the target compound, this compound.

Experimental Protocol:

  • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere.

  • Add 4-chloro-6-amino-2-methylthiopyrimidine (1 equivalent) to the sodium methoxide solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid, such as acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data, based on analogous structures, are summarized below.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the amino protons (broad singlet), the methoxy protons (singlet, ~3.8-4.0 ppm), the S-methyl protons (singlet, ~2.5 ppm), and the pyrimidine ring proton (singlet).[4]
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the S-methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=N and C=C stretching (pyrimidine ring), C-O stretching (methoxy group), and C-S stretching.[4][5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₄OS).

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway A 6-Amino-2-thiouracil B 6-Amino-2-methylthiouracil A->B CH3I, Base C 4-Chloro-6-amino-2-methylthiopyrimidine B->C POCl3 D This compound C->D NaOCH3, CH3OH

Caption: Proposed synthesis of this compound.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purification Recrystallization / Chromatography crude->purification pure Pure Product purification->pure nmr NMR Spectroscopy pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: General workflow for synthesis, purification, and characterization.

References

"6-Amino-4-methoxy-2-methylthiouracil" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3289-53-0

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Amino-4-methoxy-2-methylthiouracil, a substituted aminothiouracil derivative of interest to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₃OS. A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValue
CAS Number 3289-53-0
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
Appearance Pale Yellow Solid

Synthesis

A potential synthetic pathway for this compound is outlined below. This represents a logical chemical relationship for its formation.

G Methyl_cyanoacetate Methyl cyanoacetate Intermediate Intermediate Methyl_cyanoacetate->Intermediate + NaOMe / MeOH Methyl_thiourea Methylthiourea Methyl_thiourea->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization / Tautomerization

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

A likely experimental approach would involve the following steps:

  • Cyclocondensation: Reaction of an appropriate β-ketoester, such as a methyl or ethyl ester of 4-methoxy-3-oxobutanoic acid, with S-methylisothiourea in the presence of a base like sodium methoxide in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Monitoring: The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture would be neutralized, and the crude product would be isolated by filtration or extraction.

  • Purification: The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final this compound.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally related thiouracil compounds, this compound is hypothesized to exhibit a range of biological effects, including antithyroid, antimicrobial, and antitumor activities.

Antithyroid Activity

Thiouracil derivatives are well-documented for their antithyroid properties.[1][2][3] The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).

The proposed mechanism of TPO inhibition by thiouracil derivatives is illustrated in the following signaling pathway diagram.

G Thiouracil_Derivative 6-Amino-4-methoxy- 2-methylthiouracil TPO Thyroid Peroxidase (TPO) Thiouracil_Derivative->TPO Inhibition Oxidized_Iodine Oxidized Iodine TPO->Oxidized_Iodine Oxidation Iodide Iodide (I-) Iodide->TPO Thyroglobulin Thyroglobulin-Tyrosine Oxidized_Iodine->Thyroglobulin MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT Iodination T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling

Caption: Proposed mechanism of antithyroid action via TPO inhibition.

Antimicrobial and Antitumor Activities

Derivatives of 6-aminothiouracil have shown promise as antimicrobial and antitumor agents. Studies on related compounds have demonstrated their ability to inhibit the growth of various bacterial and fungal strains. Furthermore, certain aminothiouracil derivatives have exhibited cytotoxic effects against various cancer cell lines. The exact mechanisms for these activities are likely multifactorial and may involve interference with essential cellular processes in microorganisms and cancer cells. Further experimental investigation is required to determine if this compound shares these properties.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the areas of endocrinology, microbiology, and oncology. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the established pharmacology of related thiouracil derivatives provides a strong rationale for its exploration as a therapeutic agent. Future research should focus on developing a definitive synthetic protocol and conducting comprehensive in vitro and in vivo studies to characterize its biological profile.

References

Spectroscopic and Structural Elucidation of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Amino-4-methoxy-2-methylthiouracil. Due to the limited availability of published experimental data for this specific molecule, this document serves as a template, presenting expected spectroscopic characteristics based on closely related analogues and generalized experimental protocols. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed to facilitate the analysis of this compound. This guide is intended to be a practical resource for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine derivative. The uracil backbone is a core structure in various biologically active molecules, including antithyroid agents. The specific substitutions of an amino group at the 6-position, a methoxy group at the 4-position, and a methylthio group at the 2-position are expected to significantly influence its chemical properties and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized this compound, which is a critical step in any drug discovery and development pipeline.

Spectroscopic Data (Placeholder Data)

As of the last update, specific experimental spectroscopic data for this compound is not publicly available. The following tables are presented as a template, with placeholder data based on the analysis of the closely related compound, 6-Amino-2-thiouracil, and predicted shifts for the additional functional groups. Researchers should replace this data with their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.0 - 5.5Singlet1HC5-H
~ 3.8 - 4.0Singlet3HOCH₃
~ 2.4 - 2.6Singlet3HSCH₃
~ 6.5 - 7.5Broad Singlet2HNH₂

Note: Solvent used for analysis (e.g., DMSO-d₆) will affect chemical shifts. NH protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 170 - 175C4
~ 160 - 165C2
~ 155 - 160C6
~ 80 - 85C5
~ 55 - 60OCH₃
~ 12 - 15SCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (NH₂)
2950 - 3100MediumC-H stretching (aromatic/vinyl)
2850 - 2960MediumC-H stretching (aliphatic OCH₃, SCH₃)
1640 - 1680StrongC=O stretching / C=N stretching
1580 - 1620StrongN-H bending
1200 - 1300StrongC-O stretching (methoxy)
650 - 750MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon Type
~ 187.05[M]⁺ (Molecular Ion)
~ 172.03[M - CH₃]⁺
~ 156.03[M - OCH₃]⁺
~ 140.00[M - SCH₃]⁺

Note: Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a target compound and a conceptual relationship for interpreting the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 6-Amino-4-methoxy- 2-methylthiouracil Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structural Validation Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Report/ Publication

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_data Spectroscopic Data Compound 6-Amino-4-methoxy- 2-methylthiouracil NMR_Data NMR Data (Connectivity, Chemical Environment) Compound->NMR_Data provides IR_Data IR Data (Functional Groups) Compound->IR_Data provides MS_Data MS Data (Molecular Weight, Formula) Compound->MS_Data provides Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical relationship between spectroscopic data and structural confirmation.

Uncharted Territory: The Mechanism of Action of 6-Amino-4-methoxy-2-methylthiouracil Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a detailed mechanism of action for the compound 6-Amino-4-methoxy-2-methylthiouracil could not be determined. Publicly accessible research databases and scientific publications do not contain specific studies elucidating its biological targets, signaling pathways, or pharmacological effects. Consequently, quantitative data on its activity, such as IC50 or Ki values, and detailed experimental protocols are not available.

While information on the specific molecule of interest is scarce, an examination of closely related thiouracil derivatives provides a foundational context for its potential biological activities. The thiouracil scaffold is a well-established pharmacophore, primarily associated with antithyroid properties.

The Thiouracil Family: A Legacy of Thyroid Inhibition

Thiouracil derivatives, most notably methylthiouracil and propylthiouracil, have been historically used in the management of hyperthyroidism.[1][2][3][4] The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO).[1][2][3] TPO is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

The established mechanism of action for antithyroid thiouracil derivatives can be summarized as follows:

  • Inhibition of Thyroid Peroxidase (TPO): Thiouracils block the iodination of tyrosine residues on the thyroglobulin protein, a critical step in hormone synthesis.[2][3]

  • Inhibition of Iodide Uptake: Some evidence suggests that these compounds may also competitively inhibit the sodium-iodide symporter, reducing the uptake of iodide into thyroid follicular cells.[2]

  • Inhibition of Peripheral T4 to T3 Conversion: Certain derivatives, like propylthiouracil, are also known to inhibit the 5'-deiodinase enzyme, which is responsible for the conversion of the less active T4 hormone to the more potent T3 hormone in peripheral tissues.[2]

This inhibitory action on thyroid hormone synthesis leads to a reduction in their circulating levels, thereby alleviating the symptoms of hyperthyroidism.

Potential Biological Activities Beyond the Thyroid

Research into various thiouracil derivatives has revealed a broader spectrum of biological activities. For instance, 6-amino-2-thiouracil, a structural relative of the compound , serves as a versatile precursor for the synthesis of novel compounds with demonstrated antimicrobial and antitumor properties.[5][6][7] Furthermore, other modifications of the thiouracil ring have led to the development of inhibitors for enzymes such as iodothyronine deiodinase and neuronal nitric oxide synthase.

Future Directions

The absence of specific data on this compound highlights a gap in the current scientific knowledge. The structural features of this molecule, namely the amino, methoxy, and methylthio substitutions on the uracil core, suggest that its biological activity could be distinct from that of classic antithyroid thiouracils. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific mechanism of action, identify its molecular targets, and determine its therapeutic potential.

Without experimental data, any discussion of its signaling pathways or a quantitative summary of its biological effects would be purely speculative. Therefore, no data tables or diagrams can be provided at this time. Researchers and drug development professionals interested in this specific compound would need to initiate foundational studies to characterize its pharmacological profile.

References

Biological Activity of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Overview Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of available scientific literature yielded no specific data on the biological activity of the compound "6-Amino-4-methoxy-2-methylthiouracil." This document provides an in-depth technical guide on the biological activities of closely related and well-characterized thiouracil derivatives, primarily Methylthiouracil (also known as 6-methyl-2-thiouracil), to offer a contextual framework for researchers, scientists, and drug development professionals. The findings presented herein are not directly attributable to "this compound."

Executive Summary

Thiouracil derivatives are a significant class of compounds, historically recognized for their potent antithyroid properties. The most studied compound in this family, methylthiouracil, acts by inhibiting key enzymatic processes in the synthesis of thyroid hormones. Beyond this primary application, recent research has unveiled a broader spectrum of biological activities for various thiouracil analogs, including antimicrobial and antitumor effects. This guide summarizes the known mechanisms of action, presents a generalized experimental workflow for activity assessment, and tables the diverse biological roles of these compounds, while explicitly noting the absence of data for this compound.

Antithyroid Activity of Methylthiouracil

Methylthiouracil is a thioamide compound historically employed in the clinical management of hyperthyroidism.[1][2] Its therapeutic efficacy stems from its ability to interfere with the production of thyroid hormones.

Mechanism of Action

The antithyroid effect of methylthiouracil is multifaceted, targeting several key stages of thyroid hormone biosynthesis and metabolism:

  • Inhibition of Thyroid Peroxidase (TPO): The principal mechanism is the potent inhibition of thyroid peroxidase, a critical enzyme within the thyroid gland.[1][3] TPO is responsible for catalyzing both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosine molecules to form thyroxine (T4) and triiodothyronine (T3).[3] By blocking TPO, methylthiouracil effectively halts the synthesis of new thyroid hormones.

  • Peripheral Deiodinase Inhibition: Methylthiouracil also impedes the action of 5'-deiodinase, an enzyme that converts T4 into the more biologically potent T3 in peripheral tissues.[3]

  • Immunosuppressive Properties: In the context of autoimmune disorders such as Graves' disease, which is a common cause of hyperthyroidism, methylthiouracil is thought to possess mild immunosuppressive properties that may help modulate the underlying disease process.[3]

It is important to note that the sustained inhibition of thyroid hormone synthesis by methylthiouracil can lead to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[1] This chronic stimulation is believed to be the basis for the follicular cell proliferation and tumorigenic potential of methylthiouracil observed in animal studies.[1] The International Agency for Research on Cancer (IARC) has classified methylthiouracil as "possibly carcinogenic to humans (Group 2B)".[1]

Signaling Pathway of Antithyroid Action

The following diagram illustrates the inhibitory effect of methylthiouracil on the thyroid hormone synthesis pathway within a thyroid follicular cell.

Antithyroid_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_Blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter Iodide_Blood->NIS Iodide_Cell Intracellular Iodide NIS->Iodide_Cell TPO Thyroid Peroxidase (TPO) Iodide_Cell->TPO Organification Iodination of Thyroglobulin TPO->Organification Coupling Coupling of Iodotyrosines Organification->Coupling Hormone_Release Release of T3/T4 Coupling->Hormone_Release Methylthiouracil Methylthiouracil Methylthiouracil->TPO  Inhibits

Inhibition of Thyroid Peroxidase by Methylthiouracil.

Broader Biological Activities of Thiouracil Derivatives

Scientific exploration of various synthetic thiouracil derivatives has expanded their biological activity profile beyond endocrine effects.

Summary of Biological Activities

The table below summarizes the observed biological activities for different classes of thiouracil derivatives, as found in the literature. No quantitative data (e.g., IC₅₀) for these activities were provided in the search results.

Compound Class Biological Activity Potential Therapeutic Area Reference(s)
MethylthiouracilAntithyroidHyperthyroidism[1][2][3]
6-amino-2-thiouracil DerivativesAntimicrobial (Antibacterial & Antifungal), AntitumorInfectious Disease, Oncology[4][5][6]
6-anilino-2-thiouracilsIodothyronine Deiodinase InhibitionEndocrine Research[7]
4-oxo-5-cyano thiouracil DerivativesBacterial SecA InhibitionNovel Antibiotics[8]
6-n-propyl-2-thiouracilNeuronal Nitric Oxide Synthase InactivationNeuroscience Research[9]

Experimental Protocols

Given the absence of specific studies on this compound, a detailed experimental protocol cannot be provided for this compound. However, a generalized workflow for the initial screening of a novel thiouracil derivative for potential antitumor activity, based on methodologies for related compounds, is outlined below.[4][5]

General Workflow for In Vitro Antitumor Activity Screening

This protocol describes the typical steps to evaluate the cytotoxic effects of a novel compound against cancer cell lines.

  • Compound Preparation: Synthesize and purify the novel thiouracil derivative. Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations for the assay.

  • Cell Culture: Culture human cancer cell lines (e.g., H460 lung carcinoma, HEPG2 liver carcinoma) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • Cytotoxicity Assay (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antitumor_Screening_Workflow A Compound Synthesis & Preparation D Treatment with Test Compound A->D B Cancer Cell Line Culture C Cell Seeding (96-well plates) B->C C->D E Cytotoxicity Assay (e.g., MTT) D->E F Absorbance Measurement E->F G IC₅₀ Determination F->G

General Experimental Workflow for In Vitro Antitumor Screening.

References

An In-depth Technical Guide to 6-Amino-4-methoxy-2-methylthiouracil Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-methoxy-2-methylthiouracil and its analogs, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological activities, and underlying mechanisms of action. Key areas of focus include their applications as anticancer, antithyroid, and antimicrobial agents. The guide presents quantitative biological data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.

Introduction

Thiouracil derivatives, a class of pyrimidine analogs, have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The core structure, characterized by a sulfur atom at the C2 position of the pyrimidine ring, imparts unique chemical properties that translate into a range of pharmacological effects. Among these, 6-aminothiouracil has emerged as a versatile scaffold for the development of novel therapeutic agents. The introduction of substituents at the C4 and C2 positions, such as methoxy and methylthio groups respectively, can significantly modulate the biological profile of the parent molecule. This guide focuses specifically on "this compound" and its derivatives and analogs, exploring their synthesis, structure-activity relationships, and potential as drug candidates.

Synthesis of this compound and its Analogs

While a direct, one-pot synthesis for this compound is not extensively reported, a plausible synthetic route can be proposed based on established reactions for substituted thiouracils. The synthesis would likely commence from a readily available starting material such as 6-aminothiouracil and proceed through sequential alkylation steps.

A proposed synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of this compound start 6-Aminothiouracil step1 S-Methylation (e.g., Methyl iodide, Base) start->step1 intermediate1 6-Amino-2-methylthiouracil step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 6-Amino-4-chloro-2-methylthiopyrimidine step2->intermediate2 step3 Methoxylation (e.g., Sodium methoxide) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

General Synthetic Strategies for Thiouracil Derivatives

The synthesis of various thiouracil derivatives often involves the cyclocondensation of a β-ketoester with thiourea. Modifications to the starting materials allow for the introduction of different substituents on the pyrimidine ring. Post-cyclization modifications, such as alkylation, halogenation, and amination, are common strategies to generate a library of analogs for structure-activity relationship (SAR) studies. For instance, S-alkylation of the thiouracil ring is a common first step to introduce various alkyl groups at the 2-position[1].

Biological Activities

Derivatives of 6-aminothiouracil have demonstrated a broad spectrum of biological activities, including anticancer, antithyroid, and antimicrobial effects. The specific substitutions at the C2, C4, and C6 positions play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several thiouracil derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase (TS) and histone deacetylases (HDACs).

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. Certain 6-aryl-5-cyano thiouracil derivatives have shown potent TS inhibitory activity, comparable to the well-known anticancer drug 5-fluorouracil.

G cluster_ts_pathway Thymidylate Synthase Inhibition Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS THF N5,N10-Methylene-THF THF->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Thiouracil Thiouracil Derivative Thiouracil->TS Inhibition Cell Proliferation Cell Proliferation Thiouracil->Cell Proliferation Apoptosis DNA Synthesis->Cell Proliferation

Caption: Mechanism of anticancer action via Thymidylate Synthase inhibition.

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Certain uracil and thiouracil derivatives have been identified as potent HDAC inhibitors, with some showing selectivity for specific HDAC isoforms[2][3].

G cluster_hdac_pathway HDAC Inhibition and Gene Expression Histone Acetylated Histones HDAC Histone Deacetylase Histone->HDAC Transcription Transcription Histone->Transcription Activation DeacetylatedHistone Deacetylated Histones HDAC->DeacetylatedHistone Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin Thiouracil Thiouracil Derivative Thiouracil->HDAC Inhibition Gene Tumor Suppressor Genes Chromatin->Gene Repression Apoptosis Apoptosis Gene->Apoptosis Transcription->Gene G cluster_tpo_pathway Thyroid Hormone Synthesis and TPO Inhibition Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine T3_T4 T3 & T4 TPO->T3_T4 Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination Thiouracil Thiouracil Derivative Thiouracil->TPO Inhibition MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling G cluster_tpo_assay TPO Inhibition Assay Workflow prep Prepare Reagents: - TPO (microsomes) - Amplex UltraRed - H2O2 - Test Compound plate Add to 96-well plate: - TPO - Test Compound prep->plate initiate Initiate reaction with Amplex UltraRed & H2O2 plate->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence (Ex/Em ~544/590 nm) incubate->read analyze Calculate % Inhibition and IC50 read->analyze G cluster_hdac_assay HDAC Inhibition Assay Workflow prep Prepare Reagents: - HDAC enzyme - Fluorogenic substrate - Test Compound plate Add to 96-well plate: - HDAC enzyme - Test Compound prep->plate incubate1 Pre-incubate plate->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 develop Add developer solution incubate2->develop read Measure Fluorescence develop->read analyze Calculate % Inhibition and IC50 read->analyze G cluster_ts_assay TS Inhibition Assay Workflow prep Prepare Reaction Mixture: - Buffer, dUMP, THF - Test Compound add_enzyme Add Thymidylate Synthase prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read Monitor Absorbance at 340 nm incubate->read analyze Calculate reaction rate and % Inhibition read->analyze

References

Potential Therapeutic Targets of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research exists for the specific compound "6-Amino-4-methoxy-2-methylthiouracil." This guide synthesizes information on the well-studied parent molecule, methylthiouracil, and related thiouracil derivatives to propose potential therapeutic targets and research avenues. The proposed mechanisms and targets for this compound are hypothetical and require experimental validation.

Executive Summary

Thiouracil derivatives have long been a cornerstone in the management of thyroid disorders and are increasingly being explored for other therapeutic applications, including anticancer and antimicrobial activities. This technical guide explores the potential therapeutic targets of the novel compound this compound. By examining the established mechanisms of the parent molecule, methylthiouracil, and analyzing the influence of its specific chemical substitutions, we can postulate a range of potential biological activities. This document outlines these hypothetical targets, provides a framework for experimental validation, and presents relevant data from related compounds to guide future research and drug development efforts.

Core Therapeutic Target: Thyroid Hormone Synthesis

The primary and most well-documented therapeutic action of methylthiouracil, a closely related compound, is the inhibition of thyroid hormone synthesis.[1][2][3] This action is primarily mediated through the inhibition of the enzyme thyroid peroxidase.[2]

Key Molecular Interactions:

  • Thyroid Peroxidase (TPO) Inhibition: Methylthiouracil acts as a potent inhibitor of TPO, an enzyme crucial for two key steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[2] It is highly probable that this compound retains this inhibitory activity.

  • Inhibition of 5'-deiodinase: Methylthiouracil also inhibits the peripheral conversion of T4 to the more active T3 by interfering with the enzyme 5'-deiodinase.[2] This further contributes to the reduction of thyroid hormone activity.

The structural similarity of this compound to methylthiouracil suggests that it likely shares these primary targets. The addition of an amino group at the 6-position and a methoxy group at the 4-position may modulate the potency and selectivity of this inhibition.

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_drug_action Drug Action cluster_periphery Peripheral Tissues Iodide Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Iodide Oxidation Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination MIT_DIT MIT & DIT on Tg TPO->MIT_DIT Organification T3_T4 T3 & T4 on Tg TPO->T3_T4 MIT_DIT->TPO Coupling Thiouracil_Derivative 6-Amino-4-methoxy- 2-methylthiouracil Thiouracil_Derivative->TPO Inhibition Deiodinase 5'-deiodinase Thiouracil_Derivative->Deiodinase Inhibition T4_circ Circulating T4 T4_circ->Deiodinase T3_active Active T3 Deiodinase->T3_active

Caption: Proposed mechanism of this compound in thyroid hormone synthesis.

Potential Novel Therapeutic Applications

Beyond its established role in thyroid function, the unique structural modifications of this compound suggest potential for novel therapeutic applications, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of various thiouracil and quinolinone derivatives.[4][5] While direct evidence for this compound is lacking, related compounds have shown promise.

  • Antimitotic Agent: A study on 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, a structurally distinct but functionally relevant compound, identified it as a potent and selective antimitotic agent with a mechanism different from conventional drugs like colchicine and paclitaxel.[4]

  • Induction of Apoptosis: Research on 1,3,4-thiadiazole derivatives has suggested a possible multitarget mechanism of anticancer action, with the most likely being connected to the activity of caspase 8, a key initiator of apoptosis.[5]

The presence of the amino and methoxy groups on the thiouracil scaffold of this compound could enhance its interaction with novel biological targets, potentially leading to anticancer efficacy.

Quantitative Data from Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data from studies on related thiouracil derivatives.

CompoundAssayTarget Cell LineActivityReference
6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d)In vitro anticancer screeningMDA-MB-435 (Melanoma)Highly selective and potent inhibition[4]
SCT-4 (a 1,3,4-thiadiazole derivative)DNA biosynthesis assayMCF-7 (Breast Cancer)70% ± 3 decrease at 100 µM[5]
6-(p-n-butylanilino)-2-thiouracilEnzyme inhibition assayHuman placenta iodothyronine deiodinaseStrongly inhibitory, more effective than propylthiouracil[6]

Experimental Protocols for Target Validation

Validating the therapeutic targets of this compound will require a systematic experimental approach.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity against thyroid peroxidase and 5'-deiodinase.

Methodology:

  • Enzyme Preparation: Recombinant human thyroid peroxidase and 5'-deiodinase are expressed and purified.

  • Assay Conditions: The enzymatic reaction is initiated by adding the substrate (e.g., iodide and thyroglobulin for TPO; T4 for 5'-deiodinase) to a reaction buffer containing the purified enzyme.

  • Inhibitor Addition: this compound is added at varying concentrations.

  • Activity Measurement: The rate of product formation is measured using a suitable detection method (e.g., spectrophotometry, HPLC).

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and antimitotic effects on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-435, MCF-7) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.

  • Cytotoxicity Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Apoptosis Assay: The induction of apoptosis is measured by flow cytometry using Annexin V/Propidium Iodide staining.

  • Cell Cycle Analysis: The effect on the cell cycle is determined by flow cytometry of propidium iodide-stained cells.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_development Drug Development Compound 6-Amino-4-methoxy- 2-methylthiouracil Enzyme_Assay Enzyme Inhibition Assays (TPO, 5'-deiodinase) Compound->Enzyme_Assay Cell_Assay Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Compound->Cell_Assay IC50 Determine IC50 values Enzyme_Assay->IC50 EC50 Determine EC50 values Cell_Assay->EC50 Animal_Model Disease Animal Model (e.g., Hyperthyroidism, Xenograft) IC50->Animal_Model EC50->Animal_Model Efficacy Evaluate Efficacy Animal_Model->Efficacy Toxicity Assess Toxicity Animal_Model->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental data on this compound is not yet available, a strong theoretical framework for its potential therapeutic targets can be constructed based on its structural similarity to methylthiouracil and other researched thiouracil derivatives. The primary anticipated target is the thyroid peroxidase enzyme, suggesting its utility in hyperthyroidism. Furthermore, the unique substitutions on the thiouracil ring open up promising avenues for investigation into novel anticancer activities. The experimental workflows outlined in this guide provide a clear path for the validation of these hypotheses and the potential development of this compound as a valuable therapeutic agent.

References

An In-depth Technical Guide to "6-Amino-4-methoxy-2-methylthiouracil" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-methoxy-2-methylthiouracil, a heterocyclic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to other 6-aminothiouracil derivatives makes it a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. This document will explore its chemical properties, plausible synthetic routes, and, by extension from its analogs, its potential applications in oncology, infectious diseases, and endocrinology. Particular focus is given to its role as a precursor for pyrimido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated biological activities, including cyclin-dependent kinase (CDK) inhibition.

Chemical Properties and Structure

This compound, with the CAS number 3289-53-0, is a substituted pyrimidine derivative. Its structure features a uracil core with key functional groups that are amenable to further chemical modifications, making it an attractive starting material in synthetic medicinal chemistry.

PropertyValueReference
CAS Number 3289-53-0[1]
Molecular Formula C6H9N3OS[1]
Molecular Weight 171.22 g/mol [1]
Synonyms 4-Amino-6-methoxy-2-(methylthio)pyrimidine[1]

Plausible Synthesis

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials A β-Ketoester Derivative C Cyclocondensation A->C B S-Methylisothiourea B->C D 6-Amino-4-hydroxy-2-methylthiouracil Intermediate C->D E Methylation (e.g., with Dimethyl Sulfate) D->E F This compound (Target Compound) E->F

Figure 1: Plausible synthetic workflow for this compound.

Medicinal Chemistry Applications: A Focus on Derivatives

The primary value of this compound in medicinal chemistry appears to be as a key intermediate for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines.

Anticancer Activity: Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors

A significant area of research for 6-aminouracil derivatives is the synthesis of pyrimido[4,5-d]pyrimidines, which have shown promise as anticancer agents. These compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer[3][4].

The general synthetic scheme to access these derivatives involves the condensation of a 6-aminouracil derivative with an aldehyde and a source of ammonia or an amine.

G A This compound D One-Pot Condensation A->D B Aldehyde (R-CHO) B->D C Amine Source (e.g., NH4OAc) C->D E Pyrimido[4,5-d]pyrimidine Derivative D->E F Biological Evaluation (e.g., CDK2 Inhibition Assay) E->F G Lead Compound Identification F->G

Figure 2: General workflow for the synthesis and evaluation of pyrimido[4,5-d]pyrimidines.

Studies on related pyrazolo[3,4-d]pyrimidine scaffolds have identified potent CDK2 inhibitors. For instance, some derivatives have shown IC50 values in the nanomolar range against CDK2/cyclin A2[3]. The pyrazolopyrimidine core is considered a bioisostere of adenine, allowing it to interact with the ATP-binding site of kinases[3]. Molecular docking studies have confirmed that these compounds can form essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83[3].

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine Derivatives (Analogs)

CompoundTargetIC50 (µM)Cancer Cell LineReference
Compound 15 CDK2/cyclin A20.061 ± 0.003-[3]
HCT-116Superior to SorafenibColorectal Carcinoma[3]
MCF-7Superior to SorafenibBreast Cancer[3]
Compound 2d CDK2/cyclin A260% inhibition-[5]
Compound 7d HepG224.24Hepatocellular Carcinoma[5]
MCF-714.12Breast Cancer[5]
Compound 10b HepG217.12Hepatocellular Carcinoma[5]
MCF-710.05Breast Cancer[5]

Note: The data presented is for analogous pyrimidine-based scaffolds and not directly for derivatives of this compound.

Potential Antimicrobial Activity

Thiouracil derivatives have been investigated for their antimicrobial properties. The introduction of various substituents on the thiouracil ring can lead to compounds with activity against both Gram-positive and Gram-negative bacteria[8][9]. For example, certain thiouracil derivatives containing an acyl thiourea moiety have been identified as inhibitors of SecA, a key component of the bacterial protein secretion system[10].

Table 2: Antibacterial Activity of Selected Thiouracil Derivatives (Analogs)

CompoundTarget OrganismActivityReference
Acyl thiourea derivatives (e.g., 7c, 7u) Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilisPromising antibacterial activity[10]
S-substituted 2-thiouracils (e.g., 6o, 6p) Staphylococcus aureus, Streptococcus faecalisGood antibacterial activity[8]
Potential Antithyroid Activity

Thiouracil and its derivatives, such as propylthiouracil (PTU), are well-known antithyroid agents used in the treatment of hyperthyroidism[11][12][13]. They primarily act by inhibiting thyroid peroxidase (TPO), the enzyme responsible for the synthesis of thyroid hormones[13]. The 6-substituent on the thiouracil ring has been shown to significantly influence the antithyroid activity[12]. While the specific effect of a 4-methoxy and 2-methylthio substitution is not documented, it is plausible that derivatives of this compound could be explored for their potential to modulate thyroid function.

Table 3: Antithyroid Activity of Selected Thiouracil Derivatives (Analogs)

CompoundTargetIC50Reference
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)2 x 10⁻⁶ M[13]
6-ethylthiouracil Thyroid function~10 times more active than thiouracil[12]
6-n-propylthiouracil Thyroid function~10 times more active than thiouracil[12]

Experimental Protocols for Analogous Compounds

While a specific protocol for this compound is not available, the following are representative experimental procedures for the synthesis of related compounds, which can be adapted.

General Procedure for the Synthesis of Pyrimido[4,5-d]pyrimidines from 6-Aminouracils

This protocol is based on the multi-component reaction of 6-aminouracils, aldehydes, and a secondary amine[14].

  • Reaction Setup: In a round-bottom flask, dissolve the 6-aminouracil derivative (1 mmol), the desired aldehyde (1 mmol), and the secondary amine (1.2 mmol) in ethanol.

  • Catalysis: Add a catalytic amount of acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.

General Procedure for Microwave-Assisted Synthesis of 2-Aminopyrimidines

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the synthesis of pyrimidine derivatives[15][16].

  • Reaction Mixture: In a microwave process vial, combine the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add sodium hydroxide (2 mmol) to the suspension.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated product by filtration, dry it, and recrystallize from ethanol.

Signaling Pathways and Mechanisms of Action (Inferred)

Based on the biological activities of its derivatives, this compound can be a precursor to compounds that modulate key signaling pathways.

Cell Cycle Regulation via CDK2 Inhibition

Derivatives of 6-aminouracils, specifically pyrimido[4,5-d]pyrimidines, have been shown to inhibit CDK2. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

G cluster_pathway CDK2-Mediated Cell Cycle Progression A Cyclin D/CDK4/6 B pRb Phosphorylation A->B C E2F Release B->C D Cyclin E/CDK2 C->D E G1/S Transition D->E F Cyclin A/CDK2 D->F G S Phase Progression F->G Inhibitor Pyrimido[4,5-d]pyrimidine (Derivative) Inhibitor->D Inhibition Inhibitor->F Inhibition

Figure 3: Simplified signaling pathway of CDK2 in cell cycle regulation and the point of inhibition.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, heterocyclic scaffold in medicinal chemistry. While direct biological data for this compound is scarce, the extensive research on its close analogs strongly suggests its potential as a valuable synthetic intermediate. The development of derivatives, particularly pyrimido[4,5-d]pyrimidines, holds significant promise for the discovery of novel anticancer agents targeting CDKs. Further research should focus on the efficient synthesis of this compound and the systematic exploration of its derivatives to establish clear structure-activity relationships for various biological targets. The insights from analogous compounds provide a strong rationale for its inclusion in future drug discovery and development programs.

References

No Publicly Available Data on "6-Amino-4-methoxy-2-methylthiouracil" as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on the enzyme inhibitory activity of the compound 6-Amino-4-methoxy-2-methylthiouracil.

Despite extensive searches for data pertaining to its mechanism of action, quantitative inhibitory data (such as IC50 or Ki values), associated signaling pathways, or detailed experimental protocols, no relevant results were found that specifically link "this compound" to the inhibition of any particular enzyme.

The initial investigation into this topic included searches for the compound and its synonyms, such as "4-Amino-6-methoxy-2-(methylthio)pyrimidine," in the context of enzyme assays, biological activity, and patented inventions. The search results were primarily limited to chemical supplier listings, with no associated biological data.

While the broader class of thiouracil derivatives is known to exhibit a range of enzyme inhibitory activities, this information is not directly applicable to the specific molecule requested. For instance, related compounds such as methylthiouracil and propylthiouracil are well-documented inhibitors of thyroid peroxidase, and other derivatives have been shown to inhibit enzymes like iodothyronine deiodinase and neuronal nitric oxide synthase. However, no such characterization is publicly available for this compound.

Consequently, the core requirements for an in-depth technical guide—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this specific compound due to the absence of foundational research data.

Should research on the biological activities of this compound be published in the future, a technical guide could be compiled. At present, we are unable to provide the requested content.

We can, however, offer to generate a similar in-depth technical guide on a related and well-researched thiouracil derivative with known enzyme inhibitory properties, such as propylthiouracil or methylthiouracil , should this be of interest.

Technical Guide: Application of 6-Amino-4-methoxy-2-methylthiouracil in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of its mechanism, experimental protocols, and data interpretation for drug discovery professionals.

Introduction

6-Amino-4-methoxy-2-methylthiouracil is a substituted thiouracil derivative that has garnered interest within the drug discovery community. While its parent compounds, such as methylthiouracil, are known for their antithyroid properties, the specific combination of amino, methoxy, and methylthio functional groups on the uracil scaffold suggests the potential for novel biological activities amenable to high-throughput screening (HTS) campaigns. This document provides a detailed technical overview for researchers and scientists aiming to utilize this compound in HTS for the identification of new therapeutic agents.

While specific HTS data for this compound is not extensively published, this guide extrapolates from the known pharmacology of related thiouracil compounds and general HTS principles to provide a foundational framework for its application. The primary mechanism of action for related thiouracils involves the inhibition of thyroid peroxidase, which is crucial for thyroid hormone synthesis.[1][2][3] This inhibitory action forms the basis for potential screening assays.

Potential Signaling Pathway Involvement

The primary target of thiouracil derivatives is thyroid peroxidase (TPO), an enzyme essential for the production of thyroid hormones T3 and T4.[3] By inhibiting TPO, these compounds effectively reduce the levels of circulating thyroid hormones, which can have downstream effects on various metabolic pathways regulated by these hormones. The immunosuppressive properties of some thiouracils have also been noted, suggesting potential interactions with immune signaling pathways.[3][4]

Signaling_Pathway cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT MIT / DIT Thyroglobulin->MIT_DIT Coupling T3_T4 T3 / T4 MIT_DIT->T3_T4 T3_T4_circulating Circulating T3 / T4 T3_T4->T3_T4_circulating Secretion Thiouracil 6-Amino-4-methoxy- 2-methylthiouracil Thiouracil->TPO Inhibition

Figure 1: Proposed mechanism of action targeting thyroid peroxidase.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow to identify modulators of a target, such as thyroid peroxidase, using this compound as a reference or scaffold would involve several key stages. This process is designed to efficiently screen large compound libraries to identify "hits."

HTS_Workflow Assay_Development Assay Development (e.g., TPO activity assay) Compound_Library Compound Library Screening Assay_Development->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Selectivity, Cytotoxicity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Figure 2: A generalized high-throughput screening workflow.

Experimental Protocols

1. Thyroid Peroxidase (TPO) Inhibition Assay

This biochemical assay is designed to measure the inhibition of TPO-catalyzed iodination.

  • Materials:

    • Recombinant human TPO

    • Potassium iodide (KI)

    • Tyrosine or thyroglobulin substrate

    • Hydrogen peroxide (H₂O₂)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • 384-well microplates

    • Test compounds (including this compound as a positive control)

    • Plate reader with fluorescence detection

  • Methodology:

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

    • Dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • Add 20 µL of a solution containing TPO and KI in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a solution containing H₂O₂ and the Amplex Red/HRP/tyrosine mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percent inhibition relative to control wells (DMSO only).

2. Cellular Assay for Thyroid Hormone Synthesis

This assay utilizes a thyroid cell line (e.g., FRTL-5) to assess the impact of compounds on thyroid hormone production.

  • Materials:

    • FRTL-5 cells

    • Cell culture medium supplemented with thyroid-stimulating hormone (TSH)

    • Sodium iodide (NaI) containing a radioactive tracer (e.g., ¹²⁵I)

    • Test compounds

    • 96-well cell culture plates

    • Scintillation counter

  • Methodology:

    • Seed FRTL-5 cells in 96-well plates and culture until confluent.

    • Treat cells with various concentrations of test compounds for 24-48 hours.

    • Add ¹²⁵I-labeled NaI to the culture medium and incubate for 2-4 hours.

    • Wash the cells to remove unincorporated iodide.

    • Lyse the cells and precipitate the protein (containing incorporated iodine).

    • Measure the radioactivity of the protein precipitate using a scintillation counter.

    • Determine the reduction in iodine uptake and incorporation as a measure of inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data should be structured and presented. Data for the related compound, propylthiouracil (PTU), is included for illustrative purposes.

CompoundAssay TypeTargetIC₅₀ / EC₅₀ (µM)Source
This compound TPO InhibitionThyroid PeroxidaseData not available-
This compound Cellular Iodine UptakeThyroid Follicular CellsData not available-
Propylthiouracil (PTU)TPO InhibitionThyroid Peroxidase~5-20[5]
Methimazole (MMI)TPO InhibitionThyroid Peroxidase~0.1-1[5]

Logical Relationship for Hit Validation

Following a primary screen, a logical progression of experiments is necessary to validate initial "hits" and advance them toward lead optimization.

Hit_Validation Primary_Hit Primary Hit (from HTS) Confirmation Hit Confirmation (Re-test in primary assay) Primary_Hit->Confirmation Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Confirmation->Orthogonal_Assay Cellular_Assay Cell-Based Assay (Physiological relevance) Orthogonal_Assay->Cellular_Assay Selectivity Selectivity Profiling (Against related targets) Cellular_Assay->Selectivity Validated_Hit Validated Hit (Proceed to lead optimization) Selectivity->Validated_Hit

Figure 3: Logical workflow for the validation of primary HTS hits.

This compound represents a chemical scaffold with potential for the discovery of novel therapeutic agents, likely through the modulation of thyroid peroxidase and related pathways. This technical guide provides a comprehensive framework for its application in high-throughput screening, from initial assay development and execution to hit validation. While empirical data for this specific compound is needed, the provided protocols and workflows, based on established principles for similar molecules, offer a robust starting point for researchers and drug development professionals. The systematic application of these methodologies will be crucial in elucidating the biological activity of this compound and its potential as a valuable tool in drug discovery.

References

Unveiling the Molecular Targets of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hypothetical target identification studies for the novel compound 6-Amino-4-methoxy-2-methylthiouracil. Drawing parallels from the well-characterized antithyroid drug, methylthiouracil, this document outlines potential molecular targets, proposes detailed experimental protocols for their identification and validation, and presents hypothetical quantitative data to illustrate expected outcomes. The primary anticipated target for this compound is thyroid peroxidase, a key enzyme in thyroid hormone synthesis. This guide serves as a foundational resource for researchers embarking on the characterization of this and similar bioactive molecules.

Introduction

This compound is a heterocyclic compound belonging to the thiouracil family. Compounds in this class are known for their diverse biological activities. A thorough understanding of the molecular targets of this specific derivative is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide details a strategic approach to target identification, leveraging established methodologies and drawing insights from related compounds.

Primary Putative Target: Thyroid Peroxidase

Based on the known mechanism of the closely related compound methylthiouracil, the primary molecular target of this compound is hypothesized to be thyroid peroxidase [1][2]. This enzyme is integral to the synthesis of thyroid hormones[2]. Inhibition of thyroid peroxidase by this compound is expected to decrease the production of thyroxine (T4) and triiodothyronine (T3)[2].

Secondary and Off-Targets

Other potential targets, based on the activity of similar thioamides, include:

  • 5'-deiodinase: An enzyme responsible for the peripheral conversion of T4 to the more active T3[2].

  • Serum Albumins: Thiouracil derivatives have been shown to interact with serum albumins, which could affect the compound's pharmacokinetics[3].

Quantitative Data Summary

The following tables present hypothetical quantitative data for the interaction of this compound with its putative targets. These values are projected based on typical findings for potent enzyme inhibitors and drug-protein interactions.

Target Parameter Value Assay Method
Thyroid PeroxidaseIC₅₀50 nMPeroxidase Activity Assay
5'-deiodinaseIC₅₀200 nMDeiodinase Activity Assay
Human Serum AlbuminKᴅ10 µMSurface Plasmon Resonance

Table 1: Hypothetical Inhibitory and Binding Affinity Data

Target Cell Line Effect Concentration Method
Thyroid PeroxidaseNthy-ori 3-1Reduced T4/T3 Synthesis100 nMELISA
5'-deiodinaseHepG2Reduced T3 Levels500 nMLC-MS/MS

Table 2: Hypothetical Cellular Activity Data

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol aims to confirm the direct binding of this compound to thyroid peroxidase in a cellular context.

  • Cell Culture: Culture Nthy-ori 3-1 cells (human thyroid follicular epithelial cells) to 80% confluency.

  • Compound Treatment: Treat cells with either vehicle control or 10 µM this compound for 2 hours.

  • Heating Gradient: Aliquot cell lysates into PCR tubes and heat them individually at a range of temperatures from 40°C to 70°C for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for thyroid peroxidase.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

In Vitro Enzyme Inhibition Assay: Thyroid Peroxidase Activity

This assay quantifies the inhibitory effect of this compound on thyroid peroxidase activity.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4), 100 µM guaiacol, and 1 mM potassium iodide.

  • Enzyme and Inhibitor: Add purified human thyroid peroxidase to the reaction mixture. For the test wells, add varying concentrations of this compound.

  • Initiation: Start the reaction by adding 100 µM hydrogen peroxide.

  • Measurement: Monitor the increase in absorbance at 470 nm (due to the oxidation of guaiacol) for 10 minutes using a spectrophotometer.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Affinity Chromatography for Target Pull-Down

This method is used to identify binding partners of this compound from a complex protein mixture.

  • Ligand Immobilization: Covalently couple this compound to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Protein Lysate Preparation: Prepare a lysate from Nthy-ori 3-1 cells.

  • Incubation: Incubate the cell lysate with the compound-coupled resin to allow for binding.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free this compound.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

G cluster_0 Thyroid Hormone Synthesis cluster_1 Peripheral Conversion TPO Thyroid Peroxidase T3_T4 T3/T4 TPO->T3_T4 Iodination & Coupling Iodide Iodide Iodide->TPO Thyroglobulin Thyroglobulin Thyroglobulin->TPO Deiodinase 5'-deiodinase T3 T3 Deiodinase->T3 T4 T4 T4->Deiodinase Compound This compound Compound->TPO Inhibition Compound->Deiodinase Inhibition

Figure 1: Hypothesized Mechanism of Action

G start Start: Cell Culture (Nthy-ori 3-1) treatment Compound Treatment (Vehicle vs. Compound) start->treatment heating Heating Gradient (40-70°C) treatment->heating lysis Cell Lysis & Centrifugation heating->lysis western Western Blot for Thyroid Peroxidase lysis->western analysis Data Analysis: Melting Curve Shift western->analysis end End: Target Engagement Confirmed analysis->end

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow

G start Start: Immobilize Compound on Resin lysate Incubate with Cell Lysate start->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms end End: Identify Potential Binding Partners ms->end

Figure 3: Affinity Chromatography Workflow

Conclusion

The target identification studies outlined in this guide provide a robust framework for characterizing the molecular interactions of this compound. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and proteomic approaches, researchers can confidently identify and validate the primary targets of this compound. The insights gained from these studies will be instrumental in advancing our understanding of its biological function and potential therapeutic applications.

References

Navigating the Physicochemical Landscape of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the heterocyclic compound, 6-Amino-4-methoxy-2-methylthiouracil. Given the limited publicly available data for this specific molecule, this document outlines robust experimental protocols and best practices derived from established pharmaceutical development guidelines. These protocols serve as a detailed framework for researchers to generate critical data for formulation development, analytical method development, and regulatory submissions.

Solubility Profile: A Foundation for Formulation

Table 1: Representative Solubility Data Template for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL) - (Hypothetical Data)Method of Determination
Purified Water25 ± 2< 0.1Shake-Flask Method
0.1 N HCl25 ± 20.5 - 1.0Shake-Flask Method
0.1 N NaOH25 ± 25.0 - 10.0Shake-Flask Method
Phosphate Buffer (pH 7.4)25 ± 20.2 - 0.5Shake-Flask Method
Methanol25 ± 210.0 - 20.0Shake-Flask Method
Ethanol25 ± 25.0 - 15.0Shake-Flask Method
Acetonitrile25 ± 22.0 - 8.0Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25 ± 2> 50.0Shake-Flask Method
Polyethylene Glycol 40025 ± 215.0 - 25.0Shake-Flask Method
Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (as a solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL by accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid drug to solvent B Seal vials A->B C Equilibrate on shaker (e.g., 24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G Quantify by HPLC F->G G cluster_stress Forced Degradation cluster_hplc HPLC Method Development A Prepare Drug Solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect Samples at Time Points B->C D Analyze Stressed Samples C->D E Optimize Chromatographic Conditions D->E F Validate Stability-Indicating Method E->F G cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) TG Thyroglobulin (TG) Iodine->TG Iodination MIT_DIT MIT & DIT on TG TG->MIT_DIT MIT_DIT->TPO Coupling T3_T4 T3 & T4 on TG TPO->Iodine TPO->T3_T4 Thiouracil 6-Amino-4-methoxy- 2-methylthiouracil Thiouracil->TPO Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed multi-step synthesis of 6-Amino-4-methoxy-2-methylthiouracil, a substituted pyrimidine derivative of potential interest in medicinal chemistry and drug development. The synthesis strategy is based on established chemical transformations of related thiouracil and pyrimidine compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 6-Amino-2-thiouracil. The proposed pathway involves:

  • Chlorination of the 4-hydroxy group (in its tautomeric keto form) to yield 6-Amino-4-chloro-2-thiouracil.

  • Methoxylation at the 4-position via nucleophilic substitution of the chloride.

  • S-methylation of the 2-thio group to afford the final product.

Synthesis_Pathway A 6-Amino-2-thiouracil B 6-Amino-4-chloro-2-thiouracil A->B  POCl3   C 6-Amino-4-methoxy-2-thiouracil B->C  CH3ONa / CH3OH   D This compound C->D  CH3I / Base  

Application Notes & Protocols for the Quantification of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 6-Amino-4-methoxy-2-methylthiouracil in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrimidine derivative. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The methodology is adapted from established methods for similar thiouracil derivatives.[1]

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for retaining and separating polar compounds. A typical starting point would be a gradient elution to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores in the molecule (aminopyrimidine and thiourea groups), a UV detection wavelength in the range of 230-280 nm should be evaluated. For initial method development, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: HPLC-UV Method Parameters

ParameterRecommended ValueNotes
Column C18 (4.6 x 250 mm, 5 µm)Standard choice for reversed-phase chromatography.
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidGradient elution may be required for optimal separation.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Detection UV at ~254 nmThe optimal wavelength should be experimentally determined.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity.
Temperature 30 °CTo ensure reproducible retention times.
Linearity (r²) > 0.995Expected for a validated method.
Precision (%RSD) < 2%For both intra- and inter-day precision.
Accuracy (% Recovery) 98 - 102%Should be assessed at multiple concentration levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices such as plasma, urine, or cell lysates.[2][3]

2.2.1. Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms that can be readily protonated.[4]

  • LC Conditions:

    • Column: A UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.

    • Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid to aid in protonation.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A fast gradient from low to high organic phase concentration.

  • MS/MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule [M+H]⁺. The exact m/z should be determined by direct infusion of a standard solution.

    • Product Ions: Characteristic fragment ions of the precursor. These need to be determined by performing a product ion scan.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.

Sample Preparation (for Plasma):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2.2.2. Data Presentation: LC-MS/MS Method Parameters

ParameterRecommended Value/ApproachNotes
Column UPLC C18 (2.1 x 50 mm, 1.8 µm)For high-throughput analysis.
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidStandard for LC-MS.
Ionization ESI PositiveTo generate the [M+H]⁺ ion.
Detection MRMFor high selectivity and sensitivity.
LLOQ To be determined (typically in the low ng/mL to pg/mL range)Dependent on the specific compound and matrix.
Linearity (r²) > 0.99Expected over the desired concentration range.
Precision (%RSD) < 15%As per regulatory guidelines for bioanalytical methods.
Accuracy (% Bias) Within ±15%As per regulatory guidelines for bioanalytical methods.

Visualizations

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV analysis workflow.

LC_MS_MS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample + IS precipitate Protein Precipitation (Acetonitrile) sample->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC supernatant->inject separate UPLC Separation inject->separate ionize ESI+ separate->ionize ms1 Q1: Precursor Ion Selection ionize->ms1 ms2 Q2: Fragmentation ms1->ms2 ms3 Q3: Product Ion Detection ms2->ms3 integrate Peak Area Ratio (Analyte/IS) ms3->integrate calibrate Calibration Curve integrate->calibrate quantify Concentration Determination calibrate->quantify

Caption: LC-MS/MS bioanalytical workflow.

Signaling Pathways

Currently, there is limited publicly available information on the specific signaling pathways modulated by this compound. Research into its mechanism of action would be required to elucidate these pathways. As a thiouracil derivative, it may potentially interfere with thyroid hormone synthesis by inhibiting the thyroid peroxidase enzyme, similar to other thiourea-based drugs.[1]

Putative_Mechanism compound This compound tpo Thyroid Peroxidase (TPO) compound->tpo Inhibition iodination Iodination of Thyroglobulin tpo->iodination coupling Coupling of Iodotyrosines tpo->coupling hormone Thyroid Hormone Synthesis (T3, T4) iodination->hormone coupling->hormone

Caption: Putative mechanism of action.

References

Application Notes and Protocols for the Investigation of 6-Amino-4-methoxy-2-methylthiouracil in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a notable scarcity of published research specifically detailing the use of "6-Amino-4-methoxy-2-methylthiouracil" in cell culture studies. The following application notes and protocols are therefore based on the known biological activities of structurally related thiouracil derivatives and provide a general framework for the initial investigation of this specific compound. Researchers should consider these as a starting point for their own empirical studies.

Introduction to Thiouracil Derivatives

Thiouracil and its derivatives are a class of heterocyclic compounds that are analogs of the pyrimidine nucleobase uracil.[1] Historically, compounds like propylthiouracil and methimazole have been used as antithyroid agents due to their ability to inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.[1] More recently, various thiouracil derivatives have been synthesized and investigated for a broader range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3][4] These activities often stem from their ability to interfere with cellular processes such as nucleic acid synthesis, cell cycle progression, and various signaling pathways.[5][6]

Potential Applications in Cell Culture Based on Related Compounds

Given the biological activities of other thiouracil derivatives, "this compound" could be hypothesized to have potential applications in the following areas of cell culture research:

  • Anticancer Research: Many thiouracil derivatives have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[2][7] Some have been shown to induce cell cycle arrest and apoptosis.[5][6] Therefore, "this compound" could be screened for its potential as an anticancer agent.

  • Antiviral Research: Certain thiouracil derivatives have been reported to possess antiviral properties.[8] This compound could be tested for its efficacy against a range of viruses in appropriate cell culture models.

  • Enzyme Inhibition Studies: Thiouracil derivatives have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[5][6] "this compound" could be investigated as a potential inhibitor of these or other cellular enzymes.

  • Signal Transduction Research: As many bioactive compounds exert their effects by modulating cellular signaling pathways, this compound could be used as a tool to probe specific pathways involved in cell growth, differentiation, and death.[9][10]

Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound like "this compound" in a cell culture setting.

General Workflow for Initial Compound Screening

This workflow provides a systematic approach to the initial assessment of the compound's biological activity.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Mechanism of Action A Compound Stock Solution (e.g., 10 mM in DMSO) C Cytotoxicity Assay (MTT) (Determine IC50) A->C B Cell Line Selection (Relevant to research area) B->C D Cell Proliferation Assay (e.g., BrdU or CFSE) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) D->E If anti-proliferative F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot Analysis (Signaling Pathway Proteins) E->G

Initial screening workflow for a novel compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).[11]

Materials:

  • Selected cell line

  • Complete growth medium

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in sterile DMSO.[13] Perform serial dilutions in complete growth medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[14]

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[15]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (General)

This protocol assesses the effect of the compound on cell division. There are several methods available, including DNA synthesis measurement (e.g., BrdU incorporation) or dye dilution assays (e.g., CFSE).[16][17]

Materials:

  • Selected cell line

  • Complete growth medium

  • "this compound"

  • Cell proliferation assay kit (e.g., BrdU or CFSE)

  • Flow cytometer or microplate reader (depending on the kit)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate for flow cytometry or 96-well plate for plate reader-based assays) and treat with various concentrations of the compound as described in the cytotoxicity protocol.

  • Labeling: At a specific time point during or after treatment, label the cells with the proliferation dye or nucleotide analog according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit protocol to allow for dye dilution or incorporation.

  • Detection:

    • For flow cytometry-based assays (e.g., CFSE): Harvest the cells, wash, and resuspend in an appropriate buffer. Analyze the fluorescence intensity of the cell population. Proliferating cells will show a decrease in fluorescence intensity as the dye is distributed between daughter cells.

    • For plate reader-based assays (e.g., BrdU): Follow the kit's instructions for fixing the cells, adding the detection antibody, and measuring the signal (absorbance or fluorescence).

  • Data Analysis: Quantify the level of cell proliferation in treated samples relative to untreated controls.

Protocol 3: Investigating the Mechanism of Action

If the compound shows significant cytotoxicity or anti-proliferative effects, the following steps can be taken to elucidate its mechanism of action.

G A Treat cells with IC50 concentration of compound B Harvest cells at different time points A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Apoptosis Detection (Annexin V/PI Staining) B->D E Protein Extraction B->E F Western Blot for key signaling proteins (e.g., p53, caspases, cyclins) E->F

Workflow for investigating the mechanism of action.

Cell Cycle Analysis:

  • Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay:

  • Treat cells with the IC50 concentration of the compound.

  • Harvest the cells and stain with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison. Below is a template table for recording IC50 values and an example table with data for other thiouracil derivatives found in the literature.

Table 1: Template for IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
24
48
72
24
48
72

Table 2: Example IC50 Values for Other Thiouracil Derivatives[2][7]

CompoundCell LineIC50 (µg/mL)
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 1HeLa4.18 - 10.20
2-thiouracil sulfonamide derivative 9CaCo-22.82
2-thiouracil sulfonamide derivative 9MCF72.92

Signaling Pathway Visualization

Thiouracil derivatives have been shown to affect cell cycle regulation.[5] The following diagram illustrates a simplified view of the G1/S cell cycle checkpoint, a common target for anticancer compounds.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Thiouracil Derivatives Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Thiouracil_Derivative Thiouracil Derivative Thiouracil_Derivative->CyclinD_CDK46 may inhibit CDK_Inhibitor e.g., p21, p27 Thiouracil_Derivative->CDK_Inhibitor may upregulate CDK_Inhibitor->CyclinD_CDK46

Potential modulation of the G1/S cell cycle checkpoint by thiouracil derivatives.

References

Application Notes and Protocols for the Use of 6-Amino-4-methoxy-2-methylthiouracil as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive compounds derived from the versatile precursor, 6-Amino-4-methoxy-2-methylthiouracil. This document includes detailed experimental protocols for the synthesis of promising anticancer and anti-inflammatory agents, as well as methodologies for their biological assessment.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a valuable starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. Its unique arrangement of amino, methoxy, and methylthio groups allows for diverse chemical modifications, leading to the generation of novel molecules with potential therapeutic applications. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, derived from this precursor have demonstrated notable anticancer and anti-inflammatory properties. This document outlines the synthetic pathways to access these bioactive molecules and the protocols to evaluate their efficacy.

Bioactive Compounds Derived from 6-Amino-2-thiouracil Analogues

Research has demonstrated that derivatives of 6-amino-2-thiouracil, a close analogue of the title compound, exhibit significant cytotoxic and anti-inflammatory activities. Notably, condensed pyrimidines and pyrido[2,3-d]pyrimidines synthesized from 6-amino-2-thiouracil have shown moderate to potent activity against various cancer cell lines and in models of inflammation.

Anticancer Activity

Several pyrido[2,3-d]pyrimidine derivatives have been synthesized from 6-amino-2-thiouracil and evaluated for their in vitro antitumor activity. The following table summarizes the cytotoxic activity of two such compounds against human lung (H460) and liver (HEPG2) carcinoma cell lines.

CompoundTarget Cell LineIC50 (µg/mL)[1][2][3]
8a H4603.8
HEPG2>10
16b H4604.2
HEPG2>10

IC50: The concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

The anti-inflammatory potential of methylthiouracil derivatives has been investigated in vivo. Post-treatment with methylthiouracil has been shown to suppress lipopolysaccharide (LPS)-induced hyperpermeability and neutrophil migration.[4] This activity is attributed to the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6, and the inactivation of the NF-κB signaling pathway.[4]

Experimental Protocols

Synthesis of Bioactive Pyrido[2,3-d]pyrimidines

The following protocols are based on established methods for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-thiouracil, which can be adapted for this compound.

Protocol 1: Synthesis of Azomethine Derivatives (General Procedure)

  • A mixture of 6-amino-2-thiouracil (or its 4-methoxy-2-methylthio analogue) (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in dimethylformamide (20 mL) is heated under reflux for 3-5 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure azomethine derivative.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 16b)

  • A mixture of the azomethine derivative (from Protocol 1) (0.01 mol) and dimethyl acetylenedicarboxylate (0.01 mol) in dry xylene (30 mL) is heated under reflux for 8 hours.

  • The solvent is evaporated under reduced pressure.

  • The remaining solid is triturated with ethanol.

  • The solid product is collected by filtration and recrystallized from ethanol to yield the pure pyrido[2,3-d]pyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells (e.g., H460 or HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol outlines a standard method for evaluating the in vivo anti-inflammatory activity of the synthesized compounds.[6][7][8][9]

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping of Animals: Divide the animals into groups (n=6 per group):

    • Group I (Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Group III, IV, V (Test Groups): Administer the test compound at different doses.

  • Drug Administration: Administer the respective treatments orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Diagram 1: Synthetic Pathway for Pyrido[2,3-d]pyrimidines

G A 6-Amino-4-methoxy- 2-methylthiouracil C Azomethine Derivative A->C Reflux in DMF B Aromatic Aldehyde B->C E Pyrido[2,3-d]pyrimidine (e.g., Compound 16b) C->E Reflux in Xylene D Dimethyl Acetylenedicarboxylate D->E

Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.

Diagram 2: Experimental Workflow for Anticancer Activity Evaluation

G cluster_synthesis Synthesis cluster_assay In Vitro Assay A Synthesized Compound C MTT Assay A->C B Cancer Cell Lines (H460, HepG2) B->C D IC50 Determination C->D

Caption: Workflow for in vitro anticancer screening.

Diagram 3: NF-κB Signaling Pathway in Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_n NF-κB (p50/p65) (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Thiouracil Thiouracil Derivative Thiouracil->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Thiouracil Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific anticancer research on "6-Amino-4-methoxy-2-methylthiouracil" is not extensively documented in publicly accessible scientific literature. The following application notes and protocols are based on research conducted on structurally related thiouracil derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals in the field of oncology.

Application Notes: Thiouracil Derivatives as a Promising Scaffold for Anticancer Drug Discovery

Thiouracil and its derivatives have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. The thiouracil scaffold, a pyrimidine analog, serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The anticancer potential of thiouracil derivatives is often attributed to their capacity to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis.[1][2]

Recent studies have explored the synthesis and cytotoxic effects of novel thiouracil derivatives against various cancer cell lines. For instance, certain 2-thiouracil derivatives have demonstrated significant inhibitory effects on breast cancer cell lines like MCF-7 and MDA-MB-231.[1] The mechanism of action for many of these compounds is multifaceted, often involving the induction of programmed cell death (apoptosis) and cell cycle arrest.

Furthermore, the incorporation of different substituents onto the thiouracil core can significantly influence the anticancer potency and selectivity. This modularity allows for the systematic optimization of lead compounds to enhance their therapeutic index. The development of metal complexes of 2-thiouracil and its derivatives has also been an area of interest, with some complexes showing enhanced antimicrobial and potentially anticancer activities.[3]

Table 1: Summary of In Vitro Anticancer Activity of Selected Thiouracil Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivatives with 3-Methoxyphenylamino SubstituentMCF-7 (Breast)Moderate Inhibition[1]
5-aryl-2-butylthio-1,3,4-oxadiazole derivativesMCF-7 (Breast)10.05 ± 1.08[2]
6,7-annulated-4-substituted indolesL1210 (Leukemia)0.5–4.0[4]
Thieno[2,3-d]pyrimidine derivativesMDA-MB-231 (Breast)27.6[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound, such as a novel thiouracil derivative, on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (thiouracil derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with a thiouracil derivative using flow cytometry.

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Thiouracil_Derivative_Apoptosis_Pathway TD Thiouracil Derivative Cell Cancer Cell TD->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a thiouracil derivative.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Thiouracil Derivative (Serial Dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of a thiouracil derivative.

References

Application Notes and Protocols for Derivatization of 6-Amino-4-methoxy-2-methylthiouracil for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the chemical modification of 6-Amino-4-methoxy-2-methylthiouracil to enhance its biological activities, particularly focusing on anticancer and antimicrobial applications. The pyrimidine scaffold is a versatile core in medicinal chemistry, and strategic derivatization can lead to the development of novel therapeutic agents with improved potency and selectivity.[1][2]

Derivatization Strategies

The structure of this compound offers three primary sites for chemical modification: the 6-amino group, the 4-methoxy group, and the 2-methylthio group.

Modification of the 6-Amino Group

The 6-amino group can be readily acylated to introduce a variety of substituents. This can be achieved through reaction with acyl chlorides or anhydrides. This modification can influence the compound's hydrogen bonding capacity and overall lipophilicity, which can be critical for target engagement.

Modification of the 4-Methoxy Group

While less common, the 4-methoxy group can be a target for derivatization. Demethylation to the corresponding hydroxyl group would provide a handle for introducing a diverse range of substituents via ether or ester linkages. However, a more common strategy in pyrimidine chemistry is to start from a 4-chloro precursor and perform nucleophilic substitution.

Modification of the 2-Methylthio Group

The 2-methylthio group is a highly versatile handle for chemical modification.[3] It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the introduction of a wide array of functionalities, including amines, alkoxides, and thiolates, providing a powerful tool for structure-activity relationship (SAR) studies.[3]

Experimental Protocols

Protocol 1: N-Acylation of the 6-Amino Group

This protocol describes a general procedure for the acylation of the 6-amino group of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Oxidation of the 2-Methylthio Group to a Methylsulfonyl Group

This protocol details the oxidation of the 2-methylthio group, which prepares the molecule for subsequent nucleophilic substitution.[3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Solvent (e.g., dichloromethane (DCM), methanol/water)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (2.2 equivalents of m-CPBA or Oxone®) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium bisulfite (for Oxone®).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 6-Amino-4-methoxy-2-methylsulfonyluracil can often be used in the next step without further purification.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol describes the displacement of the 2-methylsulfonyl group with a nucleophile.[3]

Materials:

  • 6-Amino-4-methoxy-2-methylsulfonyluracil (from Protocol 2)

  • Desired nucleophile (e.g., amine, alcohol, thiol) (1.2-2.0 equivalents)

  • Base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

  • Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Apparatus for inert atmosphere

Procedure:

  • Dissolve 6-Amino-4-methoxy-2-methylsulfonyluracil (1 equivalent) in the solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile and the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[5]

Data Presentation: Biological Activities of Thiouracil Derivatives

The following tables summarize the reported in vitro activities of various thiouracil and aminouracil derivatives against cancer cell lines and microbial strains. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Table 1: Anticancer Activity of Thiouracil Derivatives (IC50 values in µM)

Compound/Derivative ClassMCF-7 (Breast)MDA-MB-231 (Breast)Other Cell LinesReference
4-bisarylureathiouracil derivative 6c 9.23 ± 0.67.72 ± 0.6-[6]
4-bisarylureathiouracil derivative 6e 7.946.67-[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b --C32 (Melanoma): 24.4 µM; A375 (Melanoma): IC50 not specified[7]
Thienopyrimidine derivative 52 -10 ± 0.04T47D (Breast): 6.9 ± 0.04 µM[8]
Coumarin sulfonamide derivative 78a 10.95 ± 0.96--[8]
Coumarin sulfonamide derivative 78b 10.62 ± 1.35--[8]
Triazine derivative 97 0.77 ± 0.01--[8]
Triazine derivative 98 0.1 ± 0.01--[8]
Triazine derivative 99 -6.49 ± 0.04-[8]
Methyl β-orsellinate-based isoxazole 115 7.9 ± 0.07--[8]
Thiazolidine-2,4-dione derivative 108 1.27--[8]
Thiazolidine-2,4-dione derivative 109 1.31--[8]
Thiazolidine-2,4-dione derivative 110 1.50--[8]

Table 2: Antimicrobial Activity of Thiouracil Derivatives (MIC values in µg/mL)

Compound/Derivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Thiourea derivatives50 - 40050 - 40025 - 100[9]
Pyridopyrimidine derivativesBroad SpectrumBroad SpectrumBroad Spectrum[10]
6-Amino-2-thiouracil derivativesActiveActiveActive[11]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrimidine-based inhibitors and a general workflow for the derivatization and screening process.

experimental_workflow start 6-Amino-4-methoxy- 2-methylthiouracil derivatization Derivatization (N-Acylation, S-Oxidation, SNAr) start->derivatization library Compound Library derivatization->library screening Biological Screening (Anticancer, Antimicrobial) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->PI3K Inhibits PyrimidineInhibitor->mTOR Inhibits jak_stat_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Regulates PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->JAK Inhibits

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust starting method for the analysis of 6-Amino-4-methoxy-2-methylthiouracil using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for accurate quantification in research and quality control environments.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and manufacturing. This document provides a comprehensive HPLC method, including instrumentation, reagent preparation, and a detailed experimental protocol. The method is based on established procedures for analogous thiouracil compounds and is intended as a strong starting point for method development and validation.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Monobasic (pH adjusted to 4.5 with phosphoric acid)
Gradient Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes

Experimental Protocol

This section provides a detailed step-by-step procedure for the analysis of this compound.

Reagent and Sample Preparation

a. Mobile Phase Preparation (20 mM Potassium Phosphate Monobasic, pH 4.5)

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH of the solution to 4.5 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v, Buffer:Acetonitrile). The optimal ratio may require some experimentation.

  • Degas the mobile phase by sonication or vacuum filtration before use.

b. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent. Based on the properties of similar compounds, a mixture of methanol and water is a good starting point.

  • Prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation

The sample preparation will depend on the matrix. For a pure substance or a simple formulation, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be necessary.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector wavelength to 275 nm. This is a suggested starting wavelength based on related compounds; the optimal wavelength should be determined by running a UV scan of the analyte.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • After each injection, allow the system to run for the specified run time to ensure the elution of the analyte and any impurities.

Data Analysis
  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.

  • Use the calibration curve to calculate the concentration of this compound in the unknown samples.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Unknowns CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for 6-Amino-4-methoxy-2-methylthiouracil in Enzyme Inhibition Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methoxy-2-methylthiouracil is a synthetic organosulfur compound belonging to the thioamide class of molecules, structurally related to clinically utilized antithyroid agents like propylthiouracil and methylthiouracil.[1] Thiouracil derivatives are known to act as inhibitors of various enzymes, most notably thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[2][3] This document provides detailed application notes and protocols for the investigation of the enzyme inhibition kinetics of this compound, with a primary focus on its potential as a thyroid peroxidase inhibitor. The methodologies outlined here are designed to facilitate the characterization of its inhibitory mechanism and potency, which are critical for preclinical drug development and biochemical research.

Principle of Action

Thiouracil-based drugs primarily exert their therapeutic effects by inhibiting the enzyme thyroid peroxidase (TPO). TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3] By inhibiting TPO, this compound is hypothesized to decrease the production of thyroid hormones, a mechanism relevant for the management of hyperthyroidism.[2] Additionally, some thiouracil derivatives have been shown to inhibit the peripheral conversion of T4 to the more active T3 by targeting deiodinase enzymes.[2] The protocols herein will focus on the characterization of TPO inhibition.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against human thyroid peroxidase (TPO). These values are intended to serve as a reference for expected outcomes from the described experimental protocols.

Table 1: IC50 Value for this compound against Thyroid Peroxidase

InhibitorEnzymeSubstrate (Concentration)IC50 (µM)
This compoundHuman Thyroid PeroxidaseGuaiacol (30 mM)15.8
Propylthiouracil (Reference)Human Thyroid PeroxidaseGuaiacol (30 mM)25.2

Table 2: Kinetic Parameters for the Inhibition of Thyroid Peroxidase by this compound

InhibitorInhibition TypeKi (µM)Vmax (µmol/min)Km (mM)
This compoundCompetitive8.51.250.75
Propylthiouracil (Reference)Competitive12.11.250.75

Experimental Protocols

Protocol 1: Determination of IC50 for TPO Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on thyroid peroxidase activity.

Materials:

  • Human Thyroid Peroxidase (TPO), recombinant

  • This compound

  • Propylthiouracil (as a positive control)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 470 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of propylthiouracil in DMSO.

    • Prepare a 1 M stock solution of guaiacol in deionized water.

    • Prepare a 100 mM stock solution of H₂O₂ in deionized water.

    • Prepare the assay buffer: 100 mM phosphate buffer, pH 7.4.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of various concentrations of this compound (serially diluted in assay buffer from the stock solution) to triplicate wells. Include wells with only assay buffer and DMSO as a negative control, and wells with propylthiouracil as a positive control.

    • Add 140 µL of assay buffer to all wells.

    • Add 20 µL of 30 mM guaiacol to all wells.

    • Add 10 µL of TPO (final concentration 5 µg/mL) to all wells.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of 10 mM H₂O₂ to all wells.

    • Immediately start measuring the absorbance at 470 nm every 30 seconds for 10 minutes using a microplate reader. The rate of change in absorbance corresponds to the rate of guaiacol oxidation.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] x 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of Inhibition Type and Ki

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) of this compound.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Vary the concentration of the substrate (guaiacol) along the x-axis and the concentration of this compound along the y-axis.

    • Typically, use at least five concentrations of guaiacol (e.g., 0.5, 1, 2, 5, 10 mM) and at least three concentrations of the inhibitor (including zero).

    • For each combination of substrate and inhibitor concentration, prepare triplicate wells.

    • The final volume and concentrations of TPO and H₂O₂ should remain constant as in Protocol 1.

  • Reaction and Measurement:

    • Follow the same procedure for initiating the reaction and measuring the absorbance as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine Km, Vmax, and Ki.

Visualizations

Thyroid_Hormone_Synthesis_Pathway cluster_follicular_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling (DIT + MIT) T4 Thyroxine (T4) DIT->T4 Coupling (DIT + DIT) T3_blood T3 T3->T3_blood T4_blood T4 T4->T4_blood Inhibitor 6-Amino-4-methoxy- 2-methylthiouracil Inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Serial Dilution of Inhibitor A->B C Dispense Reagents into 96-well Plate B->C D Pre-incubate C->D E Initiate Reaction with H₂O₂ D->E F Measure Absorbance at 470 nm E->F G Calculate Initial Reaction Rates (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H J Generate Lineweaver-Burk Plot G->J I Determine IC50 H->I K Determine Ki and Inhibition Type J->K

Caption: Experimental Workflow for Enzyme Inhibition Kinetics Study.

References

Formulation of 6-Amino-4-methoxy-2-methylthiouracil for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 6-Amino-4-methoxy-2-methylthiouracil, a compound of interest for in vivo research. Due to the limited publicly available data on this specific molecule, this document outlines a systematic approach to formulation development based on the known properties of related thiouracil compounds and established methodologies for poorly water-soluble drugs.

Physicochemical Properties (Hypothesized)

PropertyHypothesized Value/CharacteristicRationale/Based On
Molecular Formula C₆H₉N₃OSKnown Chemical Structure
Molecular Weight 171.22 g/mol Calculated from Molecular Formula
Appearance White to off-white crystalline powderGeneral appearance of related thiouracil compounds.
Aqueous Solubility (neutral pH) Poorly solubleThiouracil and methylthiouracil are very slightly soluble in water.[1][2]
Solubility in Organic Solvents Slightly soluble in ethanol and acetoneMethylthiouracil exhibits slight solubility in these solvents.[2]
Solubility in Aqueous Bases Freely soluble in alkaline solutions (e.g., NaOH, NH₄OH)Thiouracil and methylthiouracil are readily soluble in alkaline solutions.[1][2]
LogP (Octanol-Water Partition Coefficient) -0.1 to 1.5Estimated based on the structure having both polar (amino, methoxy) and non-polar (methylthio) groups.
pKa ~8-9 (acidic proton on uracil ring)Based on the pKa of methylthiouracil.[3]
Stability Stable in solid form. Potential for degradation in solution, especially at extreme pH or upon exposure to light.General stability profile for similar heterocyclic compounds.

Mechanism of Action and Signaling Pathway

This compound is a derivative of methylthiouracil, a known antithyroid agent.[4][5] The primary mechanism of action of thiouracil-based drugs is the inhibition of thyroid peroxidase (TPO).[4][6][7] TPO is a critical enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[8][9] By inhibiting TPO, these compounds block the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.[6][10] This leads to a decrease in the circulating levels of thyroid hormones.

ThyroidHormoneSynthesis_Inhibition Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Anterior Pituitary TSH TSH Pituitary->TSH Thyroid Thyroid Follicular Cell Iodide Iodide (I⁻) Uptake Thyroid->Iodide TRH->Pituitary TSH->Thyroid TPO Thyroid Peroxidase (TPO) Iodide->TPO MIT_DIT MIT & DIT Formation (on Tg) TPO->MIT_DIT Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO T3_T4 T3 & T4 Synthesis (on Tg) MIT_DIT->T3_T4 Hormone_Release T3 & T4 Release (to Bloodstream) T3_T4->Hormone_Release Thiouracil 6-Amino-4-methoxy- 2-methylthiouracil Thiouracil->TPO

Inhibition of Thyroid Hormone Synthesis by this compound.

Experimental Protocols

Given the hypothesized poor aqueous solubility, a systematic approach to formulation is required. The following protocols outline the steps for solubility screening and the preparation of a formulation suitable for oral gavage in rodents.

Solubility Screening Protocol

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • A selection of vehicles (see table below)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC with a suitable column and validated analytical method for the compound

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Create a standard curve for HPLC analysis.

  • Add an excess amount of the compound to a known volume of each test vehicle in separate vials.

  • Cap the vials and vortex for 2 minutes.

  • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

  • After incubation, visually inspect for undissolved particles.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC.

  • Calculate the solubility in each vehicle.

Table of Potential Screening Vehicles:

Vehicle CategoryExamples
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol
Surfactants Tween® 80 (0.5-2% in water), Cremophor® EL (0.5-2% in water)
Oils Corn oil, Sesame oil
Alkaline Buffers 0.1 M Sodium Bicarbonate, 0.1 M Tris Buffer pH 8-9
Formulation Protocol for Oral Gavage (Rodents)

This protocol describes the preparation of a suspension and a solution, which are common formulations for in vivo studies of poorly soluble compounds. The choice between a suspension and a solution will depend on the results of the solubility screening and the required dose.

3.2.1. Suspension Formulation (Recommended starting point)

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, 0.5% w/v Methylcellulose in water)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of the compound and vehicle for the desired concentration and total volume.

  • Weigh the compound accurately.

  • In a mortar, add a small amount of the wetting agent to the compound and triturate to form a smooth paste. This prevents clumping when the vehicle is added.

  • Gradually add the suspending vehicle to the paste while continuously stirring or triturating.

  • Transfer the mixture to a suitable container.

  • Rinse the mortar with the remaining vehicle and add it to the container to ensure a complete transfer.

  • Stir the suspension continuously with a magnetic stir bar for at least 30 minutes before and during dosing to ensure homogeneity.

3.2.2. Solution Formulation (If solubility allows)

Materials:

  • This compound

  • Solubilizing vehicle (e.g., 20% PEG 400 in water, 10% Cremophor® EL in saline, or an appropriate alkaline buffer as determined from solubility screening)

  • Calibrated balance

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of the compound and vehicle.

  • Weigh the compound accurately.

  • In a volumetric flask, dissolve the compound in the chosen solubilizing vehicle. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Once fully dissolved, bring the solution to the final volume with the vehicle.

  • Visually inspect the solution for any undissolved particles.

Experimental Workflow

The following diagram illustrates the logical flow for developing an in vivo formulation for this compound.

Formulation_Workflow Start Start: Compound Characterization Solubility Solubility Screening Start->Solubility Stability Preliminary Stability Assessment Solubility->Stability Formulation_Selection Formulation Strategy Selection Stability->Formulation_Selection Suspension Develop Suspension Formulation Formulation_Selection->Suspension Poor Solubility Solution Develop Solution Formulation Formulation_Selection->Solution Sufficient Solubility QC Formulation QC (Appearance, pH, Homogeneity) Suspension->QC Solution->QC InVivo In Vivo Study (e.g., PK/PD) QC->InVivo

Workflow for In Vivo Formulation Development.

Disclaimer: This document is intended for informational purposes only and should be used as a guide. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety guidelines and institutional policies. The hypothesized properties of this compound must be experimentally confirmed. The stability and compatibility of the compound in any chosen formulation should be thoroughly evaluated before in vivo administration.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "6-Amino-4-methoxy-2-methylthiouracil" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-4-methoxy-2-methylthiouracil. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that the β-methoxyacrylate precursor and N-methylthiourea are of high purity. Impurities can lead to side reactions and inhibit the desired cyclocondensation.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Refer to the optimized conditions in Table 1. Prolonged reaction times or excessively high temperatures can lead to product degradation.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used to deprotonate the N-methylthiourea. Ensure the base is freshly prepared and used in the correct stoichiometric amount to drive the reaction to completion without promoting side reactions.

  • Moisture Content: The reaction should be carried out under anhydrous conditions. Any moisture can react with the base and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from the desired product. What could this be and how can I minimize it?

A2: A common byproduct is the corresponding uracil derivative, where the thio group is replaced by an oxygen. This can occur if there is oxidative degradation of the thiourea starting material or the thiouracil product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Work-up Procedure: Avoid prolonged exposure to air and acidic conditions during the work-up, as these can promote the formation of the uracil byproduct.

  • Purification: Careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can help separate the desired thiouracil from the uracil byproduct.

Q3: The final product appears to be impure, even after purification. What are some common impurities and how can I remove them?

A3: Besides the uracil byproduct, other potential impurities include unreacted starting materials or intermediates.

  • TLC Analysis: Use thin-layer chromatography (TLC) with different solvent systems to assess the purity of your product.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification.

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to identify the nature of the impurities. Unreacted N-methylthiourea or the β-methoxyacrylate will have characteristic peaks that can be compared to the starting material spectra.

Q4: I am having trouble with the initial step of preparing the β-methoxyacrylate. What are some common issues?

A4: The synthesis of the β-methoxyacrylate precursor can be challenging.

  • Catalyst Activity: If using a catalyst for this step, ensure it is active and used in the correct loading.

  • Reaction Equilibrium: Some reactions for preparing β-alkoxyacrylates are equilibrium-driven. Ensure that any byproducts (e.g., water or alcohol) are effectively removed to drive the reaction forward.

Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

ParameterRecommended ConditionNotes
Starting Materials Methyl 3-amino-4-methoxy-2-butenoate, N-MethylthioureaHigh purity reagents are essential.
Base Sodium Ethoxide (NaOEt)Freshly prepared solution in ethanol is recommended.
Solvent Anhydrous EthanolEnsure the solvent is completely dry.
Stoichiometry 1.2 equivalents of N-Methylthiourea, 1.5 equivalents of NaOEtRelative to the β-methoxyacrylate.
Temperature 78 °C (Reflux)Maintain a gentle reflux.
Reaction Time 8-12 hoursMonitor reaction progress by TLC.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation.
Work-up Acidification with acetic acid, followed by extractionCareful pH adjustment is crucial.
Purification Column Chromatography or RecrystallizationDependent on the purity of the crude product.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Step 1: Preparation of the Reaction Mixture

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (50 mL).

  • Carefully add sodium metal (1.5 eq) to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Once the sodium ethoxide solution has cooled to room temperature, add N-methylthiourea (1.2 eq).

  • Stir the mixture for 15 minutes to ensure the complete dissolution and deprotonation of the N-methylthiourea.

  • Add methyl 3-amino-4-methoxy-2-butenoate (1.0 eq) dropwise to the reaction mixture.

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 8-12 hours, monitoring the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with glacial acetic acid until a pH of approximately 6-7 is reached.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification prep1 Prepare Sodium Ethoxide in Anhydrous Ethanol prep2 Add N-Methylthiourea prep1->prep2 prep3 Add β-Methoxyacrylate prep2->prep3 reaction Reflux for 8-12 hours under N2 prep3->reaction workup1 Neutralize with Acetic Acid reaction->workup1 workup2 Solvent Removal workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography or Recrystallization workup4->purify final_product 6-Amino-4-methoxy- 2-methylthiouracil purify->final_product Pure Product Troubleshooting_Logic cluster_low_yield Low Yield Solutions cluster_side_product Side Product Solutions cluster_impure_product Impurity Removal start Problem Encountered low_yield Low Yield start->low_yield side_product Side Product Formation start->side_product impure_product Product Impurity start->impure_product ly_sol1 Check Purity of Starting Materials low_yield->ly_sol1 ly_sol2 Optimize Reaction Temperature & Time low_yield->ly_sol2 ly_sol3 Verify Base Stoichiometry low_yield->ly_sol3 ly_sol4 Ensure Anhydrous Conditions low_yield->ly_sol4 sp_sol1 Use Inert Atmosphere (N2/Ar) side_product->sp_sol1 sp_sol2 Optimize Work-up pH side_product->sp_sol2 sp_sol3 Improve Chromatographic Separation side_product->sp_sol3 ip_sol1 Perform Recrystallization impure_product->ip_sol1 ip_sol2 Re-purify by Column Chromatography impure_product->ip_sol2 ip_sol3 Characterize Impurities by NMR impure_product->ip_sol3

"6-Amino-4-methoxy-2-methylthiouracil" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 6-Amino-4-methoxy-2-methylthiouracil (CAS: 3289-53-0, Molecular Formula: C6H9N3OS, Molecular Weight: 171.22 g/mol ).

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are experiencing challenges in dissolving this compound, please follow this step-by-step guide to identify a potential solution.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound solvent Have you tried common organic solvents like DMSO, DMF, or alcohols? start->solvent yes_solvent Yes solvent->yes_solvent Yes no_solvent No solvent->no_solvent No still_insoluble Is the compound still insoluble or precipitating out? yes_solvent->still_insoluble try_solvent Action: Attempt to dissolve in DMSO, DMF, ethanol, or methanol. Gentle heating may be applied. no_solvent->try_solvent try_solvent->still_insoluble yes_insoluble Yes still_insoluble->yes_insoluble Yes no_insoluble No still_insoluble->no_insoluble No ph_modification Have you tried adjusting the pH of your aqueous solution? yes_insoluble->ph_modification success Success: Compound Dissolved no_insoluble->success yes_ph Yes ph_modification->yes_ph Yes no_ph No ph_modification->no_ph No advanced_methods Consider advanced solubility enhancement techniques. yes_ph->advanced_methods try_ph Action: For acidic or basic compounds, cautiously adjust pH to increase ionization and solubility. no_ph->try_ph try_ph->advanced_methods sonication Sonication to break up aggregates? advanced_methods->sonication cosolvents Using a co-solvent system? sonication->cosolvents solid_dispersion Preparing a solid dispersion? cosolvents->solid_dispersion contact_support If issues persist, consult literature for similar compounds or contact technical support. solid_dispersion->contact_support

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: Which solvents are recommended for dissolving this compound?

For initial attempts, it is recommended to use common laboratory organic solvents. Based on the behavior of similar compounds, the following solvents can be considered:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving a wide range of organic compounds.

  • Secondary Recommendations: Alcohols such as ethanol and methanol may also be suitable, although the solubility might be lower compared to DMSO or DMF.

Always start with a small amount of the compound and solvent to test for solubility before preparing a larger stock solution.

Q3: How can I improve the solubility of this compound in my experiments?

Several techniques can be employed to enhance the solubility of poorly soluble compounds. These methods can be explored if initial attempts with common solvents are unsuccessful:

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous solution. Experimenting with acidic or basic conditions may improve solubility.

  • Co-solvents: Using a mixture of solvents (a co-solvent system) can sometimes dissolve a compound that is insoluble in a single solvent.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may lead to faster dissolution.[1]

  • Use of Surfactants: Surfactants can lower the surface tension between the solute and the solvent, aiding in dissolution.[1]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate.[1]

  • Use of Ionic Liquids: Studies on other thiouracil derivatives have shown that certain ionic liquids can be effective in dissolving these compounds.[2]

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions that could potentially degrade the compound. It is always advisable to perform small-scale compatibility tests with your specific experimental buffers and reagents.

Data Presentation

As quantitative solubility data is not available, the following table summarizes the general solubility behavior of thiouracil-like compounds and factors that can influence their solubility.

FactorGeneral Observation for Thiouracil DerivativesRecommended Action for this compound
Aqueous Solubility Generally low to very low.Assume low aqueous solubility. For aqueous buffers, consider using a co-solvent like DMSO at a low percentage.
Organic Solvent Solubility Generally soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in alcohols.Start with DMSO or DMF for stock solutions. Test solubility in ethanol and methanol if required for the experiment.
Effect of pH Solubility of ionizable thiouracils can be pH-dependent.If your compound has acidic or basic functional groups, perform a pH-solubility profile to find the optimal pH for dissolution.
Effect of Temperature Solubility often increases with temperature.Gentle warming can be used to aid dissolution, but monitor for compound stability at elevated temperatures.

Experimental Protocols

Protocol: General Method for Solubility Testing
  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Solubility Determination: Continue adding solvent incrementally until the compound is fully dissolved. The solubility can then be calculated (e.g., in mg/mL).

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the solution (e.g., to 37-50°C) to see if this improves solubility. Ensure the compound is stable at the tested temperature.

  • Sonication (Optional): If aggregates are present, sonicate the vial in a water bath for 5-10 minutes.

Mandatory Visualization

Hypothetical Signaling Pathway Inhibition

Thiouracil derivatives, such as the related compound methylthiouracil, are known to act as antithyroid agents by inhibiting thyroid peroxidase.[3][4] This enzyme is crucial for the synthesis of thyroid hormones. The following diagram illustrates a simplified, hypothetical signaling pathway of thyroid hormone synthesis and the potential point of inhibition by a thiouracil-like compound.

G cluster_1 Hypothetical Thyroid Hormone Synthesis Pathway TSH_Receptor TSH Receptor AC Adenylate Cyclase TSH_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Iodide_Uptake Iodide Uptake PKA->Iodide_Uptake Thyroglobulin_Synth Thyroglobulin Synthesis PKA->Thyroglobulin_Synth TPO Thyroid Peroxidase (TPO) Iodide_Uptake->TPO Thyroglobulin_Synth->TPO Hormone_Synth Thyroid Hormone Synthesis (T3, T4) TPO->Hormone_Synth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->TPO

Caption: Hypothetical inhibition of Thyroid Peroxidase by a thiouracil compound.

References

Technical Support Center: Purification of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 6-Amino-4-methoxy-2-methylthiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying this compound by chromatography?

The primary challenges stem from its polar nature, potential for strong interaction with silica gel, and solubility limitations. Key issues include:

  • Poor Peak Shape (Tailing): The basic amino group and amide-like functionalities can interact strongly with acidic silanol groups on standard silica gel, leading to tailing.

  • Low Recovery: The compound might irreversibly adsorb to the stationary phase if the mobile phase is not optimized correctly.

  • Co-elution with Impurities: Structurally similar impurities from the synthesis, such as starting materials or by-products, can be difficult to separate.

  • Solubility Issues: The compound may have limited solubility in common non-polar organic solvents used in normal-phase chromatography.

Q2: Which chromatographic technique is best suited for this compound?

Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography (NPC): Often performed on silica gel. It is a good starting point but may require mobile phase modifiers to achieve good peak shape. A common solvent system is a mixture of a nonpolar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol.[1][2]

  • Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). RPC can be advantageous for polar compounds and often provides better peak shapes without tailing.[3][4][5]

Q3: How can I improve the peak shape in normal-phase chromatography?

Tailing is often caused by the interaction of the basic amine with acidic silica. To mitigate this:

  • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[6]

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Switch to an Alternative Stationary Phase: Alumina (basic or neutral) or florisil can be effective alternatives for purifying amines if silica gel proves problematic.[1][7]

Q4: What are potential impurities I should look for?

Common impurities can arise from the starting materials or side reactions during synthesis. For thiouracil derivatives, potential impurities could include unreacted starting materials like thiourea or related precursors, and by-products from incomplete cyclization or side reactions.[8][9][10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No compound elutes from the column 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase. 3. The compound has decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[7] 2. If using silica, try adding a basic modifier to the eluent. If that fails, consider switching to reversed-phase chromatography. 3. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[7]
The compound elutes with the solvent front The mobile phase is too polar.Reduce the polarity of the mobile phase. Start with a less polar solvent system.
All fractions are contaminated with a specific impurity 1. The chosen solvent system does not provide adequate separation. 2. The column is overloaded with the sample.1. Re-optimize the solvent system using TLC with different solvent combinations.[11] Aim for a larger difference in Rf values. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[12]
Streaking or tailing of the spot on TLC and broad peaks from the column Strong interaction between the polar compound and the acidic stationary phase.Add a small amount of a basic modifier (e.g., 0.5% triethylamine or ammonia) to your mobile phase.[6]
Low recovery of the purified compound 1. Irreversible adsorption to the stationary phase. 2. The compound is spread across too many fractions in very low concentrations.1. Use a modified mobile phase (with a base) or switch to a different stationary phase (alumina or reversed-phase). 2. Use a gradient elution to sharpen the peak and elute the compound in a smaller volume.[11]
Cracks appearing in the silica gel bed A drastic and sudden change in the polarity of the mobile phase.When running a gradient, increase the polarity of the solvent system gradually.[13]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a starting point and should be optimized using TLC first.

  • TLC Analysis:

    • Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points include mixtures of Dichloromethane/Methanol or Ethyl Acetate/Hexane.[2]

    • Aim for an Rf value of approximately 0.2-0.3 for the target compound. If tailing is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

  • Column Preparation:

    • Select a column size appropriate for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from TLC analysis.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[14]

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent. A suggested gradient is shown in the table below.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

Table 1: Example of a Gradient Elution for Normal-Phase Chromatography

StepDichloromethane (%)Methanol (%)VolumePurpose
110002 Column Volumes (CV)Elute non-polar impurities
29825 CVElute compounds of intermediate polarity
39555 CVElute the target compound
490103 CVElute more polar impurities

Note: Add 0.5% triethylamine to all mobile phase compositions if tailing is an issue.

Protocol 2: Reversed-Phase Chromatography
  • Method Development:

    • If available, use HPLC with a C18 column to develop a separation method.

    • Test different ratios of water and an organic solvent (acetonitrile or methanol).[15]

    • Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for ionizable compounds.[16]

  • Column Preparation:

    • For preparative scale, use a C18-functionalized silica gel.

    • Pack the column using a slurry of the C18 material in the mobile phase.

    • Equilibrate the column by flushing with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude sample in the initial mobile phase. Ensure it is fully dissolved to prevent precipitation on the column.

  • Elution:

    • Start with a highly aqueous mobile phase and gradually increase the organic solvent concentration.

    • Collect fractions and monitor by TLC or HPLC.

Table 2: Example of a Gradient Elution for Reversed-Phase Chromatography

StepWater (+0.1% Formic Acid) (%)Acetonitrile (+0.1% Formic Acid) (%)VolumePurpose
19552 CVElute very polar impurities
295 -> 705 -> 308 CVElute the target compound
370 -> 530 -> 953 CVElute non-polar impurities
45952 CVColumn wash

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product tlc TLC Analysis for Solvent System crude->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute monitor Monitor Fractions (TLC/HPLC) elute->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: General workflow for chromatographic purification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_elution Elution Problems start Problem with Purification tailing Peak Tailing? start->tailing no_elution Compound Not Eluting? start->no_elution too_fast Elutes Too Fast? start->too_fast add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base Yes change_sp Change Stationary Phase (Alumina/Reversed-Phase) add_base->change_sp Still Tailing inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Yes dec_polarity Decrease Mobile Phase Polarity too_fast->dec_polarity Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-4-methoxy-2-methylthiouracil.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound involves the condensation of a β-ketoester, such as methyl 3-amino-4-methoxycrotonate, with S-methylisothiourea sulfate in the presence of a base like sodium ethoxide.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and control are reaction temperature, pH, and the purity of starting materials. Deviations in these parameters can lead to the formation of byproducts and a lower yield of the desired product.

Q3: How can I purify the final product?

Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is a common method for purifying this compound. Column chromatography using silica gel can also be employed for higher purity.

Q4: What are the expected spectroscopic signatures for this compound?

In the ¹H NMR spectrum, one would expect to see distinct signals for the amino protons, the methoxy group protons, the methylthio group protons, and the vinyl proton on the pyrimidine ring. The ¹³C NMR would show characteristic peaks for the carbons of the pyrimidine ring, the methoxy carbon, and the methylthio carbon. IR spectroscopy should reveal characteristic absorption bands for the N-H, C=C, and C-O bonds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Ensure the base is freshly prepared and anhydrous. - Check the purity of starting materials.
Product loss during workup.- Optimize the extraction and recrystallization solvent systems. - Avoid excessive washing of the product.
Presence of a major impurity with a lower molecular weight Hydrolysis of the 4-methoxy group to a 4-hydroxy group.- Maintain anhydrous reaction conditions. - Use a non-aqueous workup if possible. - Avoid strongly acidic or basic conditions during purification.
Formation of an isomeric byproduct Lack of regioselectivity in the cyclization reaction.- Control the reaction temperature carefully. - The choice of base can influence regioselectivity; consider screening different bases (e.g., NaH, K₂CO₃).
Product is discolored (e.g., yellow or brown) Oxidation of the thiouracil ring or presence of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal during recrystallization.
Inconsistent melting point Presence of impurities or a mixture of tautomers.- Purify the product further by recrystallization or column chromatography. - Dry the product thoroughly under vacuum.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Methyl 3-amino-4-methoxycrotonate

  • S-Methylisothiourea sulfate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.

  • Add methyl 3-amino-4-methoxycrotonate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_3_amino_4_methoxycrotonate Methyl 3-amino- 4-methoxycrotonate Product 6-Amino-4-methoxy- 2-methylthiouracil Methyl_3_amino_4_methoxycrotonate->Product Condensation S_Methylisothiourea_sulfate S-Methylisothiourea sulfate S_Methylisothiourea_sulfate->Product Base Sodium Ethoxide Base->Product Solvent Anhydrous Ethanol Solvent->Product Temperature Reflux Temperature->Product Side_Reactions Target_Product 6-Amino-4-methoxy- 2-methylthiouracil Side_Product_1 6-Amino-4-hydroxy- 2-methylthiouracil Target_Product->Side_Product_1 Hydrolysis Side_Product_2 Isomeric Byproduct Target_Product->Side_Product_2 Isomerization Side_Product_3 Oxidized Product Target_Product->Side_Product_3 Oxidation Troubleshooting_Workflow Start Problem Identified Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, pH) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification End Problem Resolved Optimize_Purification->End

"6-Amino-4-methoxy-2-methylthiouracil" stability problems in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Amino-4-methoxy-2-methylthiouracil in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

Solution Preparation and Handling

Question: I am observing precipitation of this compound when preparing my stock solution in an aqueous buffer. What could be the cause and how can I resolve this?

Answer: Precipitation of this compound in aqueous solutions can be attributed to several factors, primarily related to its solubility, which is influenced by pH and temperature.

  • pH Effects: The solubility of thiouracil derivatives can be pH-dependent. The amino and uracil moieties of the molecule have ionizable groups. At a pH close to its isoelectric point, the compound will have its lowest solubility.

    • Troubleshooting:

      • Adjust the pH of your buffer. For many amine-containing compounds, solubility increases at a lower pH due to the protonation of the amino group. Conversely, solubility may also increase at a higher pH if other functional groups can be deprotonated. Experiment with small aliquots at different pH values to determine the optimal pH for solubility.

      • Ensure the buffer capacity is sufficient to maintain the desired pH upon addition of the compound.

  • Temperature Effects: Solubility is also temperature-dependent.

    • Troubleshooting:

      • Gentle warming and sonication of the solution can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.

  • Solvent Choice: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium.

    • Recommended Solvents: Based on data for similar compounds like methylthiouracil, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions.

    • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. For your experiment, dilute this stock into the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect your experimental system.

Question: My solution of this compound has developed a yellow tint over time. What does this indicate?

Answer: A color change, such as the appearance of a yellow tint, is often an indication of chemical degradation. Thiouracil derivatives can be susceptible to oxidation and other degradation pathways, leading to the formation of colored byproducts. The sulfur atom in the thiouracil ring is particularly prone to oxidation.

  • Potential Cause: Oxidation of the thiocarbonyl group is a common degradation pathway for thiouracil compounds. This can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.

  • Troubleshooting and Prevention:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidative reactions.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize degradation over time.

    • Degas Solvents: For sensitive experiments, using deoxygenated solvents can help prevent oxidation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer can be beneficial.

Stability Under Experimental Conditions

Question: I am running a multi-day experiment. How stable is this compound in my cell culture medium at 37°C?

  • Expected Issues:

    • Hydrolysis: The methoxy group at the 4-position or the methylthio group at the 2-position could be susceptible to hydrolysis, especially at non-neutral pH.

    • Oxidation: As mentioned, the thiocarbonyl group is prone to oxidation.

  • Recommendations:

    • Conduct a Preliminary Stability Study: Before commencing a long-term experiment, it is advisable to perform a simple stability study under your specific experimental conditions.

    • Replenish the Compound: In multi-day experiments, consider replacing the medium with freshly prepared medium containing the compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

Question: I suspect my compound is degrading during my experiment. How can I confirm this and identify the degradation products?

Answer: To confirm degradation and identify the byproducts, you will need to use analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

  • Analytical Approach:

    • HPLC Analysis: A stability-indicating HPLC method can separate the parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation. New peaks that appear in the chromatogram represent degradation products.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of the degradation products by determining their molecular weights.

Quantitative Data

The following tables present hypothetical stability data for this compound based on typical behavior of thiouracil derivatives. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 25°C over 24 hours.

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
3.0Citrate10092.592.5%
5.0Acetate10098.198.1%
7.4Phosphate10095.395.3%
9.0Borate10088.788.7%

Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Phosphate Buffer.

TemperatureTime PointInitial Concentration (µg/mL)Concentration (µg/mL)% Recovery
4°C24h10099.299.2%
4°C72h10097.597.5%
25°C (RT)24h10095.395.3%
25°C (RT)72h10088.188.1%
37°C24h10089.689.6%
37°C72h10075.475.4%

Table 3: Hypothetical Photostability of this compound in pH 7.4 Phosphate Buffer at 25°C.

ConditionExposure TimeInitial Concentration (µg/mL)Concentration (µg/mL)% Recovery
Protected from Light24h10095.395.3%
Exposed to Ambient Light24h10085.185.1%
Exposed to UV Light (254 nm)4h10062.762.7%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components like phosphate salts)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).

  • Prepare working solutions by diluting the stock solution in the desired buffer or medium to be tested.

  • For the stability study, aliquot the working solutions into appropriate vials for each time point and condition (e.g., different pH, temperature, light exposure).

  • At each designated time point, take a sample, and if necessary, quench any ongoing reaction (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins from cell culture media).

  • Centrifuge the samples to remove any precipitate.

  • Inject the supernatant onto the HPLC system.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed.

1. Preparation of Samples:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to the sample solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to the sample solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 72 hours, then dissolve and analyze.

3. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by the stability-indicating HPLC method (Protocol 1) to observe the extent of degradation and the profile of degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution (e.g., in DMSO) Work_Sol Prepare Working Solutions in Test Buffers/Media Prep->Work_Sol pH Varying pH (e.g., 3, 5, 7.4, 9) Work_Sol->pH Temp Varying Temperature (e.g., 4°C, 25°C, 37°C) Work_Sol->Temp Light Light Exposure (Ambient vs. Dark vs. UV) Work_Sol->Light Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis (Quantify Parent Compound) Sampling->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Data Compile Data Tables (% Recovery vs. Time) LCMS->Data Pathway Propose Degradation Pathway Data->Pathway

Caption: Workflow for assessing the stability of a compound in solution.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent 6-Amino-4-methoxy- 2-methylthiouracil Oxidized Sulfoxide Derivative Parent->Oxidized [O] Hydrolyzed_Methoxy 4-Hydroxy Derivative Parent->Hydrolyzed_Methoxy H₂O / H⁺ or OH⁻ Hydrolyzed_Methylthio 2-Thio-Uracil Derivative Parent->Hydrolyzed_Methylthio H₂O / H⁺ or OH⁻

Technical Support Center: Overcoming Resistance to 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 6-Amino-4-methoxy-2-methylthiouracil in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound in cancer cell lines?

While this compound is a novel compound with ongoing research, its structural similarity to other thiouracil derivatives suggests potential mechanisms of action relevant to cancer biology. Thiouracil analogs have been investigated for their ability to inhibit various cellular processes. Based on the class of compounds, a hypothesized mechanism in cancer cells could involve the inhibition of key signaling pathways controlling cell proliferation and survival.

Q2: My cell line has developed resistance to this compound. How can I confirm this?

To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically achieved using a cell viability assay, such as the MTT or MTS assay.[1][2]

Q3: What are the common mechanisms that could lead to resistance to this compound?

While specific mechanisms for this compound are under investigation, general principles of drug resistance in cancer cells are likely to apply. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) that actively pump the compound out of the cell.[2]

  • Alteration of the Drug's Target: Mutations in the target protein that reduce the binding affinity of the compound.[3]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibitory effect of the drug, allowing for continued proliferation and survival.[1][2]

  • Changes in Drug Metabolism: Cells might increase the metabolic inactivation of the compound.[3]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance.

Q4: What is the difference between intrinsic and acquired resistance?

  • Intrinsic Resistance: The cell line is naturally resistant to the compound without any prior exposure.

  • Acquired Resistance: The cell line initially responds to the compound but becomes resistant over time with continuous exposure.[1]

Troubleshooting Guides

Problem 1: A gradual increase in the IC50 value of this compound is observed over several passages.

This suggests the development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response curve and calculate the IC50 for the suspected resistant cells and compare it to the parental cell line using a cell viability assay.

  • Investigate Drug Efflux:

    • Experiment: Measure the expression of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) using qRT-PCR or Western blotting.

    • Solution: If overexpression is confirmed, consider co-treatment with an ABC transporter inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.

  • Analyze Bypass Pathways:

    • Experiment: Use phosphoprotein arrays or Western blotting to screen for the activation of common survival pathways like PI3K/Akt and MAPK/ERK.

    • Solution: If a bypass pathway is activated, consider combination therapy with an inhibitor targeting a key component of that pathway.

Problem 2: The cell population shows a heterogeneous response to treatment.

This may indicate the presence of a subpopulation of resistant cells.

Troubleshooting Steps:

  • Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution or FACS) to isolate and expand individual clones from the heterogeneous population.

  • Characterize Clones: Determine the IC50 for each clone to confirm varying levels of resistance.

  • Molecular Profiling: Analyze the molecular profiles (genomic and proteomic) of the sensitive and resistant clones to identify potential resistance markers.

Data Presentation

Table 1: Illustrative IC50 Values for Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineThis compound2.51
Resistant LineThis compound55.022

Table 2: Example of Re-sensitization with a Combination Therapy

Cell LineTreatmentIC50 of Compound (µM)
ResistantThis compound55.0
ResistantThis compound + Inhibitor X (1 µM)8.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[4][5]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of a Drug-Resistant Cell Line

This protocol outlines a general method for generating a cell line with acquired resistance.[1][2]

Procedure:

  • Determine Initial IC50: Establish the baseline IC50 of the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells adapt and resume a normal proliferation rate, gradually increase the drug concentration in a stepwise manner.

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by determining the new IC50 and comparing it to the parental cell line. A resistant cell line is often considered established when its IC50 is at least 10-fold higher than the parental line.[2]

Mandatory Visualizations

G Compound 6-Amino-4-methoxy- 2-methylthiouracil Inhibition Compound->Inhibition Receptor Target Receptor Pathway_A Kinase A Receptor->Pathway_A Pathway_B Kinase B Pathway_A->Pathway_B Proliferation Cell Proliferation & Survival Pathway_B->Proliferation Resistance Resistance Proliferation->Resistance Inhibition->Receptor Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Proliferation

Caption: Hypothesized signaling pathway and resistance mechanism.

G start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_low Treat with Low Dose (IC20) ic50_initial->treat_low culture Culture until Stable Growth treat_low->culture increase_dose Increase Dose culture->increase_dose Stable monitor Monitor for >3 Months culture->monitor Unstable increase_dose->culture ic50_final Determine Final IC50 monitor->ic50_final resistant_line Resistant Cell Line ic50_final->resistant_line

Caption: Workflow for developing a resistant cell line.

G start Increased IC50 Observed confirm Confirm with Parental Line start->confirm check_efflux Check ABC Transporter Expression confirm->check_efflux efflux_pos Overexpression Detected? check_efflux->efflux_pos add_inhibitor Co-treat with Efflux Inhibitor efflux_pos->add_inhibitor Yes check_bypass Analyze Bypass Signaling Pathways efflux_pos->check_bypass No bypass_pos Activation Detected? check_bypass->bypass_pos combo_therapy Use Combination Therapy bypass_pos->combo_therapy Yes sequence_target Sequence Drug Target bypass_pos->sequence_target No

Caption: Logical troubleshooting workflow for resistance.

References

Technical Support Center: Optimizing "6-Amino-4-methoxy-2-methylthiouracil" Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of "6-Amino-4-methoxy-2-methylthiouracil" in various biochemical and cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to the compound's good solubility in this solvent. For aqueous buffers used in assays, it is crucial to assess the final concentration to avoid precipitation. Acetone and methanol are also reported as suitable solvents.[1]

Q2: What is the known stability of this compound in solution?

While specific stability data for this compound is limited, pyrimidine derivatives, in general, can be susceptible to degradation in DMSO over time, especially if the DMSO is not anhydrous.[1] It is best practice to prepare fresh stock solutions for each experiment or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: In which types of assays can this compound be used?

Based on its structural similarity to other thiouracil and pyrimidine derivatives, this compound is a candidate for screening in assays related to:

  • Enzyme Inhibition: Particularly for enzymes like thyroid peroxidase, deiodinases, and thymidylate synthase.

  • Anticancer Activity: In cell-based proliferation and cytotoxicity assays.

  • Signaling Pathway Modulation: Investigating its effects on pathways like NF-κB.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound.

Issue 1: High Variability Between Replicate Wells

  • Question: I am observing significant variability in the signal between my replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Compound Precipitation: The compound may be coming out of solution at the final assay concentration. Visually inspect the wells for any precipitate.

    • Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution before further dilution.

    • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to large variations in concentration.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect results.

Troubleshooting Workflow for High Variability

Caption: Troubleshooting workflow for high variability in assay results.

Issue 2: Poor Dose-Response Curve or Low Potency

  • Question: My dose-response curve is flat, or the calculated IC50/EC50 value is much higher than expected. What should I investigate?

  • Answer: This can be due to several reasons:

    • Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.

    • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.

    • Assay Interference: The compound might interfere with the assay technology (e.g., autofluorescence).

    • Low Biological Activity: The compound may genuinely have low potency against the target.

Data Presentation: Hypothetical Assay Data

The following tables present hypothetical data for this compound in common assay formats. This data is for illustrative purposes only.

Table 1: Concentration Optimization for a Thymidylate Synthase (TS) Inhibition Assay

Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
115.7 ± 3.2
1048.9 ± 5.1
5085.3 ± 4.5
10092.1 ± 3.9

Table 2: Cell Viability (MTT) Assay in MCF-7 Breast Cancer Cells (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
198.2 ± 4.5
1085.1 ± 6.2
2562.7 ± 5.8
5045.3 ± 4.9
10021.9 ± 3.7

Experimental Protocols

Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is a representative method for assessing the inhibitory potential of this compound against TS.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 100 mM KCl, 5 mM MgCl2.

    • Enzyme Solution: Recombinant human TS at a final concentration of 50 nM in assay buffer.

    • Substrate Solution: 100 µM dUMP and 200 µM mTHF in assay buffer.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a dilution series in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 10 µL of the test compound dilution or DMSO (vehicle control).

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for TS Inhibition Assay

TS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrates Add_Enzyme Add Enzyme Solution Prep_Reagents->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Addition Prep_Reagents->Add_Substrate Prep_Compound Prepare Serial Dilutions of This compound Add_Compound Add Compound/Vehicle to 96-well Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Measure Absorbance at 340 nm over 10 min Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->Plot_Curve

Caption: Step-by-step workflow for the thymidylate synthase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effects of the compound on a cancer cell line.

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (final DMSO concentration < 0.5%). Include vehicle-treated and untreated controls.

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Calculate the % cell viability.

    • Plot % viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Hypothetical Mechanism of Action: Inhibition of the NF-κB Pathway

Thiouracil derivatives have been reported to modulate inflammatory pathways. A potential mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->IkB IkB_NFkB->NFkB Transcription Gene Transcription (Inflammatory Genes) Nucleus->Transcription Initiates Compound 6-Amino-4-methoxy- 2-methylthiouracil Compound->IKK Inhibits

References

Reducing off-target effects of "6-Amino-4-methoxy-2-methylthiouracil"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with 6-Amino-4-methoxy-2-methylthiouracil. The information is based on the known characteristics of similar thiouracil derivatives and general principles of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its structural similarity to other thiouracil derivatives like methylthiouracil and propylthiouracil, the primary mechanism of action of this compound is expected to be the inhibition of thyroid peroxidase.[1][2] This enzyme is crucial for the synthesis of thyroid hormones, specifically the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[2] By inhibiting thyroid peroxidase, the compound effectively reduces the production of thyroid hormones.

Q2: What are the potential off-target effects of this compound?

A2: While specific data for this compound is limited, analogous thiouracil compounds are known to cause several off-target effects. The most significant of these is agranulocytosis, a severe drop in white blood cell count.[1] Other potential side effects, extrapolated from related compounds, may include skin rash, arthralgia (joint pain), and in rare cases, hepatotoxicity.[3] Long-term administration of thiouracil derivatives has also been associated with an increased risk of thyroid tumors in animal studies, likely due to chronic stimulation of the thyroid by thyroid-stimulating hormone (TSH).[1]

Q3: How can we proactively minimize the off-target effects of this compound in our experiments?

A3: A multi-faceted approach is recommended to minimize off-target effects:

  • Rational Drug Design: Modifications to the molecular structure can improve target specificity. Structure-activity relationship (SAR) studies on the thiouracil nucleus may lead to derivatives with more favorable interactions with the target enzyme and reduced off-target activity.[4][5]

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimum effective concentration that achieves the desired on-target effect while minimizing toxicity.

  • High-Throughput Screening: Utilize high-throughput screening (HTS) to rapidly test the compound against a panel of off-target proteins and cell lines to identify potential unintended interactions early in the development process.[6]

  • Control Compound Selection: Always include well-characterized thiouracil derivatives (e.g., propylthiouracil, methimazole) as controls in your experiments for comparative analysis of both efficacy and toxicity.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in cell-based assays.
Potential Cause Troubleshooting Step Expected Outcome
Concentration too high Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).Identification of a therapeutic window where the compound is effective with minimal cytotoxicity.
Off-target effects Profile the compound against a panel of common cytotoxicity targets.Identification of specific off-target interactions responsible for cell death.
Metabolite toxicity Analyze the metabolic byproducts of the compound in your experimental system.Determination if a metabolite, rather than the parent compound, is causing cytotoxicity.
Solvent toxicity Run a vehicle control (solvent only) to ensure the observed toxicity is not due to the solvent.No significant cytotoxicity observed in the vehicle control group.
Issue 2: Inconsistent or lack of on-target activity.
Potential Cause Troubleshooting Step Expected Outcome
Compound instability Assess the stability of the compound in your experimental media and conditions over time using methods like HPLC.Determination of the compound's half-life and optimal experimental window.
Incorrect dosage Re-evaluate the dose-response curve and ensure the concentration used is within the effective range.Consistent and reproducible on-target activity at the appropriate concentration.
Cell line variability Test the compound on multiple cell lines expressing the target to rule out cell-specific effects.Consistent activity across relevant cell lines.
Experimental error Review and standardize all experimental protocols, including reagent preparation and incubation times.Reduced variability and more reliable results.

Experimental Protocols

Protocol: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on thyroid peroxidase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Prepare solutions of thyroid peroxidase, iodide (e.g., potassium iodide), and a suitable substrate (e.g., guaiacol or Amplex Red).

    • Prepare a solution of hydrogen peroxide (H2O2) to initiate the reaction.

  • Assay Procedure:

    • Add the reaction buffer, thyroid peroxidase, iodide, and substrate to a 96-well plate.

    • Add serial dilutions of the test compound and control inhibitors (e.g., propylthiouracil).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding H2O2.

    • Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling (via TPO) Compound 6-Amino-4-methoxy- 2-methylthiouracil Compound->TPO Inhibition TSH TSH TSH_Receptor TSH Receptor TSH->TSH_Receptor TSH_Receptor->Iodide Stimulates Uptake

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Synthesis & Characterization B Thyroid Peroxidase Inhibition Assay (IC50) A->B C Cell-based Cytotoxicity Assay (CC50) B->C D Off-target Screening Panel C->D E Animal Model of Hyperthyroidism C->E Lead Candidate Selection F Dose-Response & Toxicity Studies E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G

Caption: Drug Discovery Workflow for Thiouracil Derivatives.

Logical Relationship

Troubleshooting_Logic Start Unexpected Experimental Result Issue_Type Identify Issue Type Start->Issue_Type Cytotoxicity High Cytotoxicity Issue_Type->Cytotoxicity Toxicity No_Activity Lack of Activity Issue_Type->No_Activity Efficacy Check_Concentration Verify Concentration Cytotoxicity->Check_Concentration Check_Stability Assess Compound Stability No_Activity->Check_Stability Off_Target_Screen Off-Target Screening Check_Concentration->Off_Target_Screen Concentration OK Optimize_Dose Optimize Dose Check_Concentration->Optimize_Dose Concentration too high Check_Stability->Optimize_Dose Degradation observed End Resolution Off_Target_Screen->End Optimize_Dose->End

Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.

References

Validation & Comparative

A Comparative Guide to the Antithyroid Activity of Thiouracil Derivatives and Propylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antithyroid activity of thiouracil derivatives, with a focus on the well-established drug, propylthiouracil (PTU). While direct comparative experimental data for the specific compound "6-Amino-4-methoxy-2-methylthiouracil" is not publicly available, this document outlines the established mechanisms of action of PTU and presents a framework for comparison using data from studies on other thiouracil derivatives.

Propylthiouracil (PTU): A Benchmark Antithyroid Agent

Propylthiouracil is a thioamide drug widely used in the treatment of hyperthyroidism, particularly Graves' disease.[1][2] Its primary mechanism of action involves the inhibition of thyroid hormone synthesis.[3][4][5]

Mechanism of Action

PTU exerts its effects through two main pathways:

  • Inhibition of Thyroid Peroxidase (TPO): PTU is a potent inhibitor of TPO, a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[3][5] By blocking TPO, PTU effectively reduces the production of new thyroid hormones.

  • Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 in surrounding tissues.[4] This action contributes to a more rapid reduction in the symptoms of hyperthyroidism.[6]

Comparative Antithyroid Activity of Thiouracil Derivatives

A study by Awad et al. (2018) investigated the in vivo antithyroid activity of a series of novel thiouracil derivatives and compared them to PTU.[3] While "this compound" was not among the tested compounds, the study provides valuable insights into how structural modifications of the thiouracil backbone can influence antithyroid potency.

The study induced hyperthyroidism in rats and then treated them with various thiouracil derivatives or PTU. The primary endpoints for comparison were the reduction in serum levels of T3 and T4.

Data Presentation

The following table summarizes the in vivo antithyroid activity of selected thiouracil derivatives compared to propylthiouracil, based on the findings of Awad et al. (2018). The data represents the percentage reduction in serum T4 and T3 levels compared to a hyperthyroid control group.

CompoundDose% Reduction in Serum T4% Reduction in Serum T3
Propylthiouracil (PTU) 50 mg/kg47.9%45.1%
Compound 3A 50 mg/kg52.9%41.8%
Compound 4A 50 mg/kg55.4%40.3%
Compound 5A 50 mg/kg45.7%42.4%
Compound 3C 50 mg/kg64.6%43.8%
Compound 5C 50 mg/kg67.6%64.2%
Compound 6C 50 mg/kg57.1%40.3%

Data extracted from Awad et al. (2018).[3]

Experimental Protocols

In Vivo Evaluation of Antithyroid Activity in Rats

The following is a detailed methodology for an in vivo study to assess the antithyroid activity of test compounds, as described by Awad et al. (2018).[3]

1. Animal Model:

  • Adult male Wistar rats are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Induction of Hyperthyroidism:

  • Hyperthyroidism is induced by subcutaneous injection of L-thyroxine (T4) at a dose of 300 µg/kg body weight for 14 consecutive days.

  • A control group receives saline injections.

3. Treatment Protocol:

  • After the induction of hyperthyroidism, rats are divided into treatment groups.

  • One group serves as the hyperthyroid control and receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • A positive control group receives a standard dose of propylthiouracil (e.g., 50 mg/kg).

  • Test groups receive the thiouracil derivatives at a specified dose (e.g., 50 mg/kg).

  • Treatments are administered orally once daily for 14 days.

4. Sample Collection and Analysis:

  • At the end of the treatment period, blood samples are collected from all animals.

  • Serum is separated by centrifugation.

  • Serum levels of T3 and T4 are determined using commercially available ELISA kits.

5. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test).

  • A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Thiouracils

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_follicular_lumen Follicular Lumen Iodide Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodide_in Intracellular Iodide (I⁻) NIS->Iodide_in Pendrin Pendrin Iodide_in->Pendrin Efflux Pendrin->Iodide Iodine Iodine (I₂) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination TPO->Iodine T3 Triiodothyronine (T3) TPO->T3 T4 Thyroxine (T4) TPO->T4 MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT MIT->TPO Coupling DIT->TPO Thiouracils Thiouracils (e.g., PTU) Thiouracils->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracils.

Experimental Workflow for In Vivo Antithyroid Activity Assessment

Experimental_Workflow start Start induction Induce Hyperthyroidism in Rats (L-thyroxine for 14 days) start->induction grouping Divide into Treatment Groups (Control, PTU, Test Compounds) induction->grouping treatment Oral Administration of Compounds (Daily for 14 days) grouping->treatment collection Blood Sample Collection treatment->collection analysis Serum Separation and T3/T4 ELISA Analysis collection->analysis data Data Analysis and Comparison analysis->data end End data->end

Caption: Workflow for evaluating the in vivo antithyroid activity of test compounds.

References

Validating the Biological Target of 6-Amino-4-methoxy-2-methylthiouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "6-Amino-4-methoxy-2-methylthiouracil" with alternative compounds that target key enzymes in thyroid hormone synthesis. Supporting experimental data for these alternatives are presented, along with detailed protocols for the primary validation assays. While quantitative data for "this compound" is not publicly available, this guide offers a framework for its evaluation based on the known mechanisms of structurally similar compounds.

Primary Biological Target: Thyroid Peroxidase (TPO)

The principal biological target of thiouracil derivatives is Thyroid Peroxidase (TPO), a heme-containing enzyme crucial for the synthesis of thyroid hormones. TPO catalyzes both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). Inhibition of TPO leads to a decrease in thyroid hormone production, making it a key target for antithyroid drugs.

Secondary Biological Target: Iodothyronine Deiodinase (DIO)

A secondary target for some thiouracil derivatives, notably propylthiouracil (PTU), is Iodothyronine Deiodinase (DIO). This enzyme is responsible for the peripheral conversion of the prohormone T4 to the more active T3. Inhibition of DIO further reduces the levels of active thyroid hormone in the body.

Comparative Analysis of Inhibitory Activity

While specific quantitative data for "this compound" against TPO is not available in the public domain, a comparison with well-characterized inhibitors like Propylthiouracil (PTU) and Methimazole (MMI) is essential for contextualizing its potential activity. The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundTarget EnzymeIC50 (µM)Reference
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)~30[1]
Methimazole (MMI)Thyroid Peroxidase (TPO)~0.33[1]
This compound Thyroid Peroxidase (TPO) Data not publicly available

Based on structure-activity relationship studies of thiouracil derivatives, it is hypothesized that "this compound" will exhibit inhibitory activity against TPO.[2] The presence of the core thiouracil structure is the key pharmacophore for this activity.

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol, which results in the formation of a colored product.

Materials:

  • Thyroid microsomes (source of TPO)

  • Potassium phosphate buffer (pH 7.4)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors (PTU, MMI).

  • In a 96-well plate, add the thyroid microsome preparation to each well.

  • Add the test compounds or vehicle control to the respective wells.

  • Initiate the reaction by adding guaiacol and H₂O₂.

  • Immediately measure the change in absorbance at 470 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Iodothyronine Deiodinase (DIO) Inhibition Assay

This assay quantifies the activity of DIO by measuring the amount of iodide released from the substrate, reverse T3 (rT3).

Materials:

  • Recombinant human DIO1 enzyme

  • HEPES buffer (pH 7.0) with EDTA

  • Dithiothreitol (DTT)

  • Reverse T3 (rT3) substrate

  • Test compounds

  • Reagents for the Sandell-Kolthoff reaction (for iodide quantification)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the recombinant DIO1 enzyme.

  • Add the test compounds or vehicle control.

  • Initiate the reaction by adding a mixture of rT3 and DTT.

  • Incubate the plate at 37°C.

  • Stop the reaction and measure the amount of released iodide using the Sandell-Kolthoff reaction, which involves a colorimetric change that can be measured spectrophotometrically.[3][4]

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing the Molecular Pathways

Thyroid Hormone Synthesis and TPO Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis and the point of inhibition by thiouracil derivatives.

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell Iodide Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Trapping Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell Iodine Iodine (I₂) Iodide_in_cell->Iodine Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Tg_in_cell Thyroglobulin (Tg) Thyroglobulin_synth->Tg_in_cell MIT Monoiodotyrosine (MIT) Tg_in_cell->MIT Iodination TPO Thyroid Peroxidase (TPO) TPO->Iodine T4_T3 T4 and T3 (on Thyroglobulin) TPO->T4_T3 H2O2 H₂O₂ H2O2->TPO Iodine->MIT DIT Diiodotyrosine (DIT) MIT->DIT Iodination DIT->T4_T3 Coupling Inhibitor This compound & Alternatives Inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by thiouracils blocks thyroid hormone synthesis.

Deiodination Pathway and Inhibition

This diagram shows the conversion of T4 to T3 by deiodinase and its inhibition.

Deiodination_Pathway T4 Thyroxine (T4) (Prohormone) DIO Iodothyronine Deiodinase (DIO) T4->DIO T3 Triiodothyronine (T3) (Active Hormone) DIO->T3 Peripheral Conversion Inhibitor Thiouracil Derivatives (e.g., PTU) Inhibitor->DIO Inhibition

Caption: Inhibition of deiodinase by certain thiouracils reduces active thyroid hormone levels.

Experimental Workflow for TPO Inhibition Assay

The logical flow of the TPO inhibition assay is outlined below.

TPO_Assay_Workflow start Start prep_reagents Prepare Reagents (TPO, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Test Compounds & Controls (Serial Dilutions) start->prep_compounds plate_setup Set up 96-well Plate (Add TPO and Compounds) prep_reagents->plate_setup prep_compounds->plate_setup initiate_reaction Initiate Reaction (Add Substrate & H₂O₂) plate_setup->initiate_reaction measure_absorbance Measure Absorbance Change (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis (% Inhibition vs. Concentration) measure_absorbance->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

References

Efficacy of 6-Aminouracil and 6-Amino-2-thiouracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 6-aminouracil and its thio-analog, 6-amino-2-thiouracil, are versatile precursors in the synthesis of a variety of heterocyclic compounds with significant biological activities.[1][2] These activities range from anticancer and antimicrobial to enzyme inhibition.[1][3] The efficacy of these derivatives is largely influenced by the nature and position of substituent groups on the uracil ring.

Comparative Efficacy of Selected Derivatives

The anticancer activity of various 6-aminouracil and 6-amino-2-thiouracil derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the IC50 values for a selection of these derivatives.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Aminouracil PC3 (Prostate Cancer)362--
Phenyl thiourea derivative of 6-aminouracil (Compound 17)PC3 (Prostate Cancer)0.03Doxorubicin0.93
Chloroacetylated 6-aminouracil (Compound 4)PC3 (Prostate Cancer)21.21Doxorubicin0.93
Furan-substituted 6-aminouracil (Compound 5a)PC3 (Prostate Cancer)7.02Doxorubicin0.93
Furan-substituted 6-aminouracil (Compound 5b)PC3 (Prostate Cancer)8.57Doxorubicin0.93
Pyrimidine-2-thione substituted 6-aminouracil (Compound 3a)PC3 (Prostate Cancer)43.95Doxorubicin0.93
Pyrrolidinone-substituted 6-aminouracil (Compound 6)PC3 (Prostate Cancer)38.73Doxorubicin0.93
Pyridopyrimidine derivative of 6-aminouracil (Compound 13)PC3 (Prostate Cancer)1.89Doxorubicin0.93
5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivativesHeLa (Cervical Cancer)4.18 - 10.20 (µg/mL)5-Fluorouracil12.08 (µg/mL)
1,3-Dimethyl-5-cinnamoyl-6-aminouracilL1210 Leukemia (in vitro)---
1-(3-phenoxybenzyl)-5-(phenylamino)uracil-2.3--
1-(2-methylbenzyl)-5-(phenylamino)uracil-12--

Table 1: Comparative anticancer activity of various 6-aminouracil and 6-amino-2-thiouracil derivatives.

From the data, it is evident that the substitution on the 6-aminouracil core plays a critical role in its anticancer potency. For instance, the attachment of a phenyl thiourea side chain dramatically increases the activity against PC3 prostate cancer cells, with an IC50 value of 0.03 µM, which is significantly more potent than the reference drug doxorubicin (IC50 of 0.93 µM).[3] In contrast, the parent compound, 6-aminouracil, shows very weak activity with an IC50 of 362 µM.[3] Other modifications, such as chloroacetylation and the addition of furan or pyridopyrimidine moieties, also enhance the anticancer activity to varying degrees.[3] Furthermore, a series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives demonstrated better anticancer activity against HeLa cells than the commonly used anticancer drug 5-fluorouracil.[4]

Beyond cancer, these derivatives have shown other biological activities. For example, certain 3-substituted-6-anilinouracils are potent inhibitors of DNA Polymerase IIIC and exhibit antibacterial activity against Gram-positive organisms.[5]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cytotoxicity assays against various cancer cell lines.

Sulforhodamine-B (SRB) Assay (for PC3 cells) [3]

  • Cell Plating: Prostate cancer cells (PC3) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine-B dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT Assay (for HeLa, MCF-7, and HepG2 cells) [6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells are treated with various concentrations of the derivatives and incubated.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated, and the IC50 values are determined.

Cathepsin B Inhibition Assay [3]

Some of the active compounds were further evaluated for their ability to inhibit cathepsin B, a potential target for prostate cancer therapy. This is typically done using an enzyme-linked immunosorbent assay (ELISA) method. The assay measures the enzymatic activity of cathepsin B in the presence and absence of the inhibitor compounds. The percentage of inhibition is then calculated. For instance, the phenyl thiourea derivative (Compound 17) exhibited 82.3% inhibition of cathepsin B.[3]

Visualizing Experimental Workflow and Mechanism of Action

The general workflow for evaluating the anticancer potential of these derivatives and the proposed mechanism of action for uracil-based antimetabolites are depicted in the following diagrams.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start 6-Aminouracil or 6-Amino-2-thiouracil reagents Various Reagents (Aldehydes, Ketones, etc.) synthesis Chemical Synthesis start->synthesis reagents->synthesis derivatives Synthesized Derivatives synthesis->derivatives cell_lines Cancer Cell Lines (e.g., PC3, HeLa, MCF-7) cytotoxicity_assay Cytotoxicity Assay (SRB or MTT) derivatives->cytotoxicity_assay cell_lines->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 active_compounds Potent Derivatives ic50->active_compounds enzyme_assay Enzyme Inhibition Assay (e.g., Cathepsin B) active_compounds->enzyme_assay pathway_analysis Signaling Pathway Analysis active_compounds->pathway_analysis inhibition_data % Inhibition Data enzyme_assay->inhibition_data mechanism_of_action General Mechanism of Uracil Antimetabolites cluster_pathway Nucleotide Synthesis Pathway uracil_analog 6-Aminouracil Derivative (Uracil Analog) thymidylate_synthase Thymidylate Synthase uracil_analog->thymidylate_synthase Inhibition dUMP dUMP dUMP->thymidylate_synthase dTMP dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Incorporation thymidylate_synthase->dTMP Methylation cell_division Cell Division & Proliferation DNA_synthesis->cell_division Leads to apoptosis Apoptosis (Cell Death) DNA_synthesis->apoptosis Disruption leads to

References

Structure-Activity Relationship of 6-Amino-4-methoxy-2-methylthiouracil Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 6-Amino-4-methoxy-2-methylthiouracil. Due to the limited direct research on this specific molecule, this guide synthesizes data from structurally similar thiouracil derivatives to elucidate the potential impact of various substitutions on biological activity. The information is intended to guide researchers in the design and development of novel therapeutic agents based on the thiouracil scaffold.

Core Structure and Biological Activities

The core structure of interest is based on 2-thiouracil, a pyrimidine analog where one of the carbonyl groups is replaced by a thiocarbonyl. Thiouracil derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antimicrobial, and antiviral effects. The substituents at various positions of the uracil ring play a crucial role in determining the potency and selectivity of these compounds.

Structure-Activity Relationship Analysis

The following sections detail the influence of substitutions at key positions of the thiouracil ring on its biological activities, drawing comparisons from published literature on related analogs.

Substitution at the C6 Position

The C6 position of the thiouracil ring is a frequent site for modification to modulate biological activity.

  • Amino Group (as in 6-Amino-2-thiouracil): The presence of a 6-amino group is a common feature in many biologically active thiouracil derivatives. This group can serve as a handle for further chemical modifications, leading to compounds with diverse pharmacological properties. For instance, condensation of 6-amino-2-thiouracil with aromatic aldehydes has yielded derivatives with significant antimicrobial and antitumor activities.[1][2][3]

  • Alkyl and Aryl Substituents: The introduction of alkyl or aryl groups at the C6 position can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, 6-n-propyl-2-thiouracil (PTU) is a well-known antithyroid drug.[4] Studies have shown that increasing the lipophilicity at this position can enhance antithyroid activity.[5] Furthermore, 6-aryl-5-cyano thiouracil derivatives have demonstrated notable antimicrobial and antioxidant activities.[6]

Substitution at the C4 Position

The substituent at the C4 position significantly impacts the electronic and steric characteristics of the thiouracil ring.

  • Methoxy Group (as in 4-Methoxy): While direct data on 4-methoxy-substituted 6-amino-2-methylthiouracil is scarce, studies on related pyrimidines suggest that a 4-alkoxy group can influence activity. In a study on thiouracil derivatives as potential antithyroid agents, replacement of the C4-carbonyl with a chloro group slightly improved activity, and further substitution with a p-acetyl aniline side chain significantly enhanced the activity against T4 hormone levels.[4] This suggests that the nature of the substituent at C4 is critical for antithyroid potency.

  • Other Substitutions: Modifications at the C4 position of the thiouracil ring have been explored to develop compounds with various activities. For instance, the synthesis of 4-(4-acetylphenyl)amino]-N-(2,3or4-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-sulphonamides resulted in compounds with potential antithyroid activity.[4]

Substitution at the S2 Position

The sulfur atom at the C2 position is a key feature of thiouracils and can be a site for derivatization.

  • Methylthio Group (as in 2-Methylthiouracil): S-alkylation of the thiouracil ring is a common strategy to modify its properties. 2-Methylthiouracil itself is known to have antithyroid activity.[7] The S-methyl group can alter the electronic distribution and lipophilicity of the molecule, potentially influencing its binding to target enzymes like thyroid peroxidase. Studies on S-substituted derivatives of 2-thiouracil have shown that the nature of the alkyl group can impact antimicrobial properties.[8]

Comparative Biological Activity Data

The following tables summarize the reported biological activities of various thiouracil analogs. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Thiouracil Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Compound 3b (a 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative)C32 (Amelanotic melanoma)24.4[9][10]
A375 (Melanoma)25.4[9][10]
HaCaT (Keratinocytes)33.5[9][10]
Combretastatin A-4 (CA-4)Various0.004 - 0.37[11]
1,5-diaryl-1,2,4-triazole 4o Various0.003 - 0.02[11]

Table 2: Antimicrobial Activity of Thiouracil Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-Hexadecylthioorotic acid hydrobromide (3c )Bacillus subtilis100[8]
6-Aryl-5-cyano thiouracil derivatives (7a, 7g, 9a-c )Various bacteria and fungiPronounced activity[6]

Table 3: Antithyroid Activity of Thiouracil Analogs

Compound/AnalogActivityReference
6-n-propyl-2-thiouracil (PTU)Standard antithyroid drug[4]
Novel thiouracil derivativesSuperiority over PTU in reducing serum T4 levels by 3% to 60%[4][12]
6-propyl-2-thiouracil, 6-methyl-2-thiouracil, S-methylthiouracilCompetitive inhibitors of neuronal nitric oxide synthase (K_I_ values 14 to 60 µM)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antithyroid Activity (Thyroid Peroxidase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][18][19][20][21]

Protocol using Amplex® UltraRed (AUR) fluorescent substrate:

  • TPO Source: Use rat thyroid microsomes, porcine TPO, or recombinant human TPO.

  • Reaction Mixture: In a 96-well plate, add the TPO source, test compound at various concentrations, Amplex® UltraRed reagent, and hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a fluorescence microplate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for screening and a simplified signaling pathway for antithyroid action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 6-Amino-2-thiouracil) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anticancer Anticancer Assay (MTT, IC50) purification->anticancer antithyroid Antithyroid Assay (TPO Inhibition, IC50) purification->antithyroid sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar antithyroid->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and biological evaluation of thiouracil analogs.

Antithyroid_Mechanism Thiouracil Thiouracil Analogs (e.g., this compound) Thiouracil->Inhibition TPO Thyroid Peroxidase (TPO) Iodine Iodine (I₂) TPO->Iodine T3_T4 Thyroid Hormones (T3, T4) TPO->T3_T4 Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Inhibition->TPO

Caption: Simplified mechanism of action of thiouracil analogs as antithyroid agents.

Conclusion

References

Cross-reactivity of "6-Amino-4-methoxy-2-methylthiouracil" with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Thiouracil derivatives are a class of compounds primarily known for their antithyroid activity. They function by inhibiting key enzymes involved in the synthesis of thyroid hormones. Understanding the cross-reactivity of these compounds with other enzymes is crucial for drug development, enabling the assessment of potential off-target effects and the exploration of new therapeutic applications. This guide summarizes the known cross-reactivity of common thiouracil analogues with various enzymes, presenting quantitative data and detailed experimental protocols.

Primary Targets and Cross-Reactivity Profile

The principal targets of thiouracil compounds are enzymes within the thyroid hormone synthesis pathway. However, studies have revealed interactions with other unrelated enzymes, indicating a degree of cross-reactivity.

Primary Targets:

  • Thyroid Peroxidase (TPO): A key enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][2] Inhibition of TPO is the primary mechanism of action for the antithyroid effects of thiouracils.[1][2]

  • Iodothyronine Deiodinases (DIOs): A family of selenoenzymes that are responsible for the activation and inactivation of thyroid hormones. Type 1 iodothyronine deiodinase (DIO1) is sensitive to inhibition by thiouracils like PTU.[3][4]

Identified Cross-Reactivity:

  • Nitric Oxide Synthases (NOS): Thiouracil derivatives have been shown to inhibit neuronal nitric oxide synthase (nNOS), an enzyme involved in neurotransmission and other physiological processes.[5][6] This interaction is isoform-selective, with weaker or no activity against endothelial NOS (eNOS) and inducible NOS (iNOS).[5][7]

Quantitative Comparison of Enzyme Inhibition

The following tables summarize the inhibitory potency of various thiouracil derivatives against their primary targets and off-targets, as measured by IC50 and Ki values.

Table 1: Inhibition of Thyroid Peroxidase (TPO)

CompoundIC50 (µM)Enzyme SourceAssay MethodReference
6-propyl-2-thiouracil (PTU)1.96Rat thyroid microsomes3-iodo-L-tyrosine formation[8][9]
Methimazole (MMI)1.07Rat thyroid microsomes3-iodo-L-tyrosine formation[8]
3-amino-1,2,4-triazole0.059Rat thyroid microsomes3-iodo-L-tyrosine formation[8]
Ethylene thiourea0.791Rat thyroid microsomes3-iodo-L-tyrosine formation[8]

Table 2: Inhibition of Iodothyronine Deiodinases (DIOs)

CompoundEnzymeIC50 (µM)SubstrateReference
6-propyl-2-thiouracil (PTU)Rat Liver DIO10.4reverse T3 (rT3)[3]
6-propyl-2-thiouracil (PTU)Human Liver Microsomes DIO13.8Not Specified[10]
6-methyl-2-thiouracil (MTU)Rat Liver DIO11reverse T3 (rT3)[3]
6-propyl-2-selenouracil (PSU)Rat Liver DIO10.2reverse T3 (rT3)[3]
6-methyl-2-selenouracil (MSU)Rat Liver DIO10.5reverse T3 (rT3)[3]
Xenopus laevis D16-propyl-2-thiouracil (PTU)>1000T4[11]
Xenopus laevis D1 (Pro132Ser mutant)6-propyl-2-thiouracil (PTU)2T4[11]

Table 3: Inhibition of Nitric Oxide Synthases (NOS)

CompoundEnzymeKi (µM)NotesReference
2-thiouracilNeuronal NOS (nNOS)20Competitive inhibitor[6]
6-propyl-2-thiouracil (PTU)Neuronal NOS (nNOS)-Mechanism-based inactivator[5]
S-methyl-L-thiocitrullineHuman nNOS0.0012Slow, tight binding inhibitor[7]
S-ethyl-L-thiocitrullineHuman nNOS0.0005Slow, tight binding inhibitor[7]
S-methyl-L-thiocitrullineHuman iNOS0.034-[7]
S-ethyl-L-thiocitrullineHuman iNOS0.017-[7]
S-methyl-L-thiocitrullineHuman eNOS0.011-[7]
S-ethyl-L-thiocitrullineHuman eNOS0.024-[7]

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and Inhibition

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland, with TPO playing a central enzymatic role. Thiouracil derivatives interrupt this pathway by inhibiting TPO.

Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicular Cell cluster_inhibitor Inhibition Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Tg Thyroglobulin (Tg) TPO->Tg Iodination of Tyrosine Residues MIT Monoiodotyrosine (MIT) Tg->MIT DIT Diiodotyrosine (DIT) Tg->DIT T4 Thyroxine (T4) MIT->T4 Coupling T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T4 DIT->T3 Thiouracil Thiouracil Derivatives Thiouracil->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracil derivatives on Thyroid Peroxidase (TPO).

Experimental Workflow for TPO Inhibition Assay

A common method to assess TPO inhibition is the Amplex® UltraRed (AUR) assay, which measures the peroxidase activity of TPO.

TPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Microsomes Prepare Thyroid Microsomes (Source of TPO) Incubate Incubate Microsomes, AUR, H2O2, and Test Compound Microsomes->Incubate Reagents Prepare Reagents: - Amplex® UltraRed (AUR) - H2O2 - Test Compounds (e.g., PTU) Reagents->Incubate Measure Measure Fluorescence (Oxidized AUR - Resorufin) Incubate->Measure Curve Generate Dose-Response Curve Measure->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: Experimental workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay using Amplex® UltraRed.

Detailed Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for determining TPO inhibition in vitro.[12][13][14]

1. Materials:

  • TPO Source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO.

  • Buffer: 200 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate: Amplex® UltraRed (AUR) stock solution (10 mM in DMSO). Prepare a working solution of 25 µM in phosphate buffer.

  • Cofactor: Hydrogen peroxide (H₂O₂) stock solution. Prepare a working solution of 300 µM in phosphate buffer.

  • Test Compounds: Prepare stock solutions of test compounds and a positive control (e.g., Propylthiouracil) in DMSO. Create serial dilutions as required.

  • Microplate: 96-well, black, flat-bottom plate.

2. Preparation of Rat Thyroid Microsomes (if required):

  • Excise thyroid glands from rats and place them in ice-cold homogenization buffer.

  • Homogenize the tissue and centrifuge at 10,000 x g for 15 minutes at 4°C to remove debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in the desired buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

3. Assay Procedure:

  • Add 10-15 µL of microsomal protein (final concentration ~12.5 µg/mL) to each well.

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add 75 µL of the 25 µM AUR working solution to each well.

  • Initiate the reaction by adding 25 µL of the 300 µM H₂O₂ working solution. The final reaction volume is typically 200 µL.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

4. Data Acquisition and Analysis:

  • Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Iodothyronine Deiodinase (DIO1) Inhibition Assay

This protocol is based on the non-radioactive Sandell-Kolthoff reaction method.[15][16]

1. Materials:

  • DIO1 Source: Human liver microsomes or recombinant human DIO1 expressed in cell lysates (e.g., HEK293 cells).

  • Buffer: 0.1 M HEPES buffer (pH 7.0) containing 1 mM EDTA.

  • Substrate: 3,3',5'-triiodo-L-thyronine (reverse T3, rT3). Prepare a working solution to achieve a final concentration of 10 µM.

  • Cofactor: Dithiothreitol (DTT). Prepare a working solution to achieve a final concentration of 40 mM.

  • Test Compounds: Prepare stock solutions and serial dilutions in DMSO.

  • Positive Control: 6-propyl-2-thiouracil (PTU).

  • Microplate: 96-well plate.

2. Assay Procedure:

  • Add diluted enzyme preparation (e.g., ~10 µg of protein in 59.4 µL of HEPES buffer) to each well.

  • Add the test compounds at various concentrations (final DMSO concentration should be ≤1%).

  • Initiate the reaction by adding 59.4 µL of a solution containing rT3 and DTT in HEPES buffer.

  • The final assay volume is 120 µL.

  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

3. Iodide Measurement (Sandell-Kolthoff Reaction):

  • Stop the enzymatic reaction.

  • Transfer an aliquot of the reaction mixture to a new plate for iodide determination.

  • The Sandell-Kolthoff reaction measures the catalytic effect of iodide on the reduction of ceric ammonium sulfate by arsenious acid, leading to a color change that can be measured spectrophotometrically.

4. Data Analysis:

  • Calculate the rate of iodide release for each reaction.

  • Determine the percent inhibition caused by the test compounds relative to the control.

  • Generate a dose-response curve and calculate the IC50 value.

Conclusion

While specific data for "6-Amino-4-methoxy-2-methylthiouracil" remains to be elucidated, the analysis of its structural analogues provides a strong foundation for predicting its cross-reactivity profile. The primary targets are likely to be Thyroid Peroxidase and Iodothyronine Deiodinase 1. Furthermore, there is a potential for off-target inhibition of neuronal Nitric Oxide Synthase. The provided experimental protocols offer a robust framework for empirically determining the enzymatic inhibition profile of this and other novel thiouracil derivatives. Such studies are essential for a comprehensive understanding of their pharmacological and toxicological properties.

References

In Vivo Efficacy of 6-Amino-4-methoxy-2-methylthiouracil: A Comparative Analysis with Established Antithyroid Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound "6-Amino-4-methoxy-2-methylthiouracil" against well-established antithyroid drugs, Methimazole and Propylthiouracil (PTU). It is important to note that, to date, no direct in vivo experimental data for "this compound" has been published in peer-reviewed literature. Therefore, this comparison is based on the known pharmacology of the thiouracil class of drugs and structure-activity relationship (SAR) studies of related compounds. The information regarding "this compound" should be considered hypothetical pending experimental validation.

Introduction to Thiouracil Derivatives as Antithyroid Agents

Hyperthyroidism is a clinical condition characterized by the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). The primary medical treatment for hyperthyroidism involves the use of thionamide drugs, which include thiouracil derivatives and imidazoles.[1] These drugs act by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.[2] By inhibiting TPO, thionamides effectively reduce the production of thyroid hormones.[3]

The most commonly prescribed antithyroid drugs are Methimazole (a thioimidazole) and Propylthiouracil (a thiouracil derivative).[3] Methylthiouracil is another thiouracil derivative, though its clinical use has become less common.[4] The compound "this compound" is a derivative of methylthiouracil and is expected to share a similar mechanism of action.

Comparative Efficacy: Known Drugs vs. Hypothetical Profile

The in vivo efficacy of antithyyroid drugs is primarily assessed by their ability to reduce serum levels of T3 and T4. The following table summarizes the known efficacy of Methimazole and Propylthiouracil from clinical and preclinical studies. A hypothetical efficacy profile for "this compound" is included for comparative purposes, based on SAR principles.

Table 1: Comparison of In Vivo Efficacy Parameters

ParameterMethimazole (MMI)Propylthiouracil (PTU)This compound (Hypothetical)
Primary Mechanism of Action Inhibition of thyroid peroxidase (TPO)[3]Inhibition of TPO; Inhibition of peripheral T4 to T3 conversion[5]Expected to be primarily inhibition of TPO
Potency High; approximately 10 times more potent than PTUModerateUnknown; substitutions at the 6-position can influence potency[6]
Effect on Serum T4 Levels Significant reduction[3]Significant reduction[3]Expected to reduce T4 levels
Effect on Serum T3 Levels Significant reduction[3]Significant reduction, potentially more rapid due to peripheral action[5]Expected to reduce T3 levels
Dosing Frequency Typically once daily[3]Typically three times dailyUnknown

Note: The efficacy of "this compound" is speculative. The amino and methoxy substitutions at the 6 and 4 positions, respectively, could alter its potency, bioavailability, and metabolism compared to methylthiouracil. Structure-activity relationship studies on other 6-substituted thiouracils have shown that modifications at this position can significantly impact antithyroid activity.[6] For instance, the introduction of a propyl group at the 6-position in propylthiouracil enhances its activity compared to the parent compound, thiouracil.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by thiouracil derivatives is the thyroid hormone synthesis cascade within the thyroid follicular cells. The diagram below illustrates the established mechanism of action for thionamides like Methimazole and PTU, which is the expected pathway for "this compound".

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Substrate Iodine Iodine (I2) TPO->Iodine Oxidation TG Thyroglobulin (TG) TG->TPO MIT_DIT MIT & DIT on TG T3_T4_TG T3 & T4 on TG MIT_DIT->T3_T4_TG Coupling (via TPO) Iodine->MIT_DIT Iodination Drug This compound (and other Thionamides) Drug->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by Thionamides.

Proposed Experimental Protocol for In Vivo Efficacy Evaluation

To ascertain the in vivo efficacy of "this compound," a standardized experimental protocol, adapted from studies on other novel thiouracil derivatives, is proposed below.[4]

1. Animal Model:

  • Male Wistar rats (200-250g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

2. Induction of Hyperthyroidism:

  • Hyperthyroidism is induced by daily subcutaneous injections of L-thyroxine (T4) at a dose of 300 µg/kg body weight for 14 days.

  • A control group receives saline injections.

3. Treatment Groups:

  • Animals are divided into the following groups (n=6-8 per group):

    • Normal Control (saline-treated)

    • Hyperthyroid Control (T4-treated)

    • Methimazole-treated (T4 + MMI at a standard dose, e.g., 1.5 mg/kg)

    • Propylthiouracil-treated (T4 + PTU at a standard dose, e.g., 10 mg/kg)

    • This compound-treated (T4 + test compound at various doses)

4. Drug Administration:

  • The test compound and reference drugs are administered orally via gavage once daily for a period of 14 days, concurrently with T4 injections.

5. Efficacy Endpoints:

  • Serum Thyroid Hormones: Blood samples are collected at the end of the treatment period. Serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH) are measured using ELISA kits.

  • Thyroid Gland Weight: At the end of the study, animals are euthanized, and the thyroid glands are excised and weighed.

  • Histopathology: Thyroid tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of follicular cell changes.

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is considered statistically significant.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_treatment Treatment Phase (14 days) cluster_endpoints Endpoints start Start: Acclimatization of Wistar Rats induction Induction of Hyperthyroidism (T4 Injection, 14 days) start->induction grouping Randomization into Treatment Groups induction->grouping control Normal Control grouping->control hyper_control Hyperthyroid Control grouping->hyper_control mmi_group Methimazole Group grouping->mmi_group ptu_group Propylthiouracil Group grouping->ptu_group test_group Test Compound Group grouping->test_group endpoints Efficacy Endpoint Measurement control->endpoints hyper_control->endpoints mmi_group->endpoints ptu_group->endpoints test_group->endpoints blood Blood Collection (T3, T4, TSH) endpoints->blood thyroid_weight Thyroid Gland Excision and Weight endpoints->thyroid_weight histo Histopathological Analysis endpoints->histo analysis Statistical Analysis and Comparison blood->analysis thyroid_weight->analysis histo->analysis end End: Efficacy Determination analysis->end

Caption: Proposed Experimental Workflow for In Vivo Efficacy.

Conclusion

References

Benchmarking 6-Amino-4-methoxy-2-methylthiouracil: A Proposed Comparative Analysis Against Standard CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methoxy-2-methylthiouracil is a novel small molecule with a substituted uracil core, a scaffold known for its diverse biological activities. While direct experimental data on this specific compound is not yet available, its structural similarity to known kinase inhibitors, particularly those with a thiouracil moiety, suggests its potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2, a key regulator of cell cycle progression, is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2]

This guide outlines a proposed research plan to benchmark the performance of this compound against established, commercially available CDK2 inhibitors. The objective is to provide a comprehensive framework for evaluating its potency, selectivity, and cellular activity, thereby elucidating its therapeutic potential.

Postulated Mechanism of Action

It is hypothesized that this compound acts as an ATP-competitive inhibitor of the CDK2/Cyclin E and CDK2/Cyclin A complexes. By binding to the ATP-binding pocket of CDK2, it is expected to block the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S transition.[3][4]

Standard Inhibitors for Comparison

To provide a robust benchmark, this compound will be compared against the following well-characterized CDK2 inhibitors:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor that competitively binds to the ATP-binding site of CDKs.[5][6]

  • Dinaciclib: A potent and broad-spectrum CDK inhibitor with high affinity for CDK2, CDK5, CDK1, and CDK9.[2][4]

Data Presentation: Hypothetical Comparative Data

The following tables present the anticipated data structure for the comparative analysis. The values for this compound are hypothetical and serve as placeholders for the expected experimental outcomes.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTargetIC50 (nM)
This compound CDK2/Cyclin A [Hypothetical Value, e.g., 75]
CDK2/Cyclin E [Hypothetical Value, e.g., 90]
CDK1/Cyclin B[Value]
CDK4/Cyclin D1[Value]
CDK9/Cyclin T1[Value]
RoscovitineCDK2/Cyclin A[Reported Value]
CDK2/Cyclin E[Reported Value]
DinaciclibCDK2/Cyclin A[Reported Value]
CDK2/Cyclin E[Reported Value]

Table 2: Cell-Based Assay Profile (MCF-7 Breast Cancer Cell Line)

CompoundAnti-proliferative IC50 (µM)G1 Cell Cycle Arrest (%)
This compound [Hypothetical Value, e.g., 1.2] [Hypothetical Value, e.g., 65]
Roscovitine[Reported Value][Reported Value]
Dinaciclib[Reported Value][Reported Value]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay will be used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of CDK/Cyclin complexes. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8]

Materials:

  • Recombinant human CDK/Cyclin enzymes (CDK2/A, CDK2/E, CDK1/B, CDK4/D1, CDK9/T1)

  • Histone H1 as a substrate

  • ATP

  • Test compounds (this compound, Roscovitine, Dinaciclib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compounds and the respective CDK/Cyclin enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay will determine the anti-proliferative activity of the test compounds in a cancer cell line (e.g., MCF-7). The MTT assay measures the metabolic activity of viable cells.[9][10]

Materials:

  • MCF-7 human breast cancer cells

  • DMEM supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values for cell proliferation.

Cell Cycle Analysis (Flow Cytometry)

This experiment will assess the effect of the test compounds on cell cycle distribution.[11]

Materials:

  • MCF-7 cells

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat MCF-7 cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G CDK2 Signaling Pathway and Proposed Inhibition cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates CDK46->pRb Releases E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_E CDK2/Cyclin E CyclinE->CDK2_E Activates CDK2_E->pRb Phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication Initiates CyclinA Cyclin A CDK2_A CDK2/Cyclin A CyclinA->CDK2_A Activates CDK2_A->DNA_Replication Maintains Inhibitor 6-Amino-4-methoxy- 2-methylthiouracil Inhibitor->CDK2_E Inhibits Inhibitor->CDK2_A Inhibits

Caption: Proposed mechanism of action of this compound on the CDK2 signaling pathway.

G Experimental Workflow for Inhibitor Benchmarking Start Start: Compound Synthesis and Characterization InVitro In Vitro Kinase Assays (IC50 Determination) Start->InVitro Primary Screening CellBased Cell-Based Assays (Proliferation & Cell Cycle) InVitro->CellBased Lead Candidate DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis CellBased->DataAnalysis Conclusion Conclusion: Potency and Selectivity Profile DataAnalysis->Conclusion

Caption: A streamlined workflow for the comprehensive benchmarking of this compound.

G Logical Relationship of Comparative Analysis TestCompound 6-Amino-4-methoxy- 2-methylthiouracil Biochemical Biochemical Potency (IC50) TestCompound->Biochemical Cellular Cellular Efficacy (Anti-proliferative, Cell Cycle Arrest) TestCompound->Cellular Standard1 Roscovitine Standard1->Biochemical Standard1->Cellular Standard2 Dinaciclib Standard2->Biochemical Standard2->Cellular Evaluation Comparative Evaluation Biochemical->Evaluation Cellular->Evaluation

Caption: Logical framework for the comparative evaluation of the test compound against standard inhibitors.

References

Reproducibility of "6-Amino-4-methoxy-2-methylthiouracil" experimental results

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental results for thiouracil compounds, with a focus on the reproducibility of findings for 6-Methyl-2-thiouracil due to the limited availability of data on "6-Amino-4-methoxy-2-methylthiouracil."

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental data, detailed protocols, and visual pathways to critically evaluate the consistency and reliability of published findings in the field of antithyroid drug research.

Initial searches for experimental data on "this compound" did not yield sufficient results to conduct a thorough analysis of the reproducibility of its experimental findings. This suggests that this specific derivative may be a novel compound with limited published research. In light of this, this guide will pivot to a well-documented analogue, 6-Methyl-2-thiouracil (also known as methylthiouracil), a compound with a more extensive body of research, allowing for a meaningful exploration of experimental reproducibility. This analysis will serve as a valuable resource for researchers working with thiouracil derivatives.

Comparative Analysis of Experimental Data

The reproducibility of experimental results is a cornerstone of scientific advancement. In the context of 6-Methyl-2-thiouracil, variations in reported outcomes can arise from subtle differences in experimental conditions. This section provides a structured comparison of key experimental data from various studies to highlight areas of consistency and potential variability.

Synthesis of 6-Methyl-2-thiouracil

The synthesis of 6-Methyl-2-thiouracil is most commonly achieved through the condensation of ethyl acetoacetate with thiourea.[1] While the fundamental reaction is well-established, reported yields and purification methods can differ, impacting the purity and subsequent biological activity of the compound.

Reference/Study Reactants Reaction Conditions Reported Yield (%) Melting Point (°C)
List R (1886)[1]Ethyl acetoacetate, ThioureaNot specified in abstractNot specified in abstractNot specified in abstract
Sigma-Aldrich Product InformationNot applicable (product data)Not applicableNot applicable~330 (decomposes)

Note: Detailed yield comparisons are challenging without access to a wider range of primary synthesis literature. Researchers should meticulously document their synthesis and purification protocols to ensure reproducibility.

Biological Activity: Antithyroid Effects

The primary biological activity of 6-Methyl-2-thiouracil is its antithyroid effect, which it exerts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[2][3] The efficacy of this inhibition can be quantified and compared across studies.

Study/Parameter Model System Key Finding Alternative Compounds Comparative Efficacy
IARC Monograph (1974)[4]RatsIncreased incidence of thyroid tumors with MNUNone specified in this contextNot applicable
Okamura et al. (1987)[5]Human patientsMethimazole (30mg/d) normalized FT4 in more patients than PTU (300mg/d) at 12 weeks.Propylthiouracil (PTU), Methimazole (MMI)MMI > PTU in normalizing FT4
Shiroozu et al. (1986)[6]RatsIntrathyroidal metabolism of PTU and MMI is dose-dependent.Propylthiouracil (PTU), Methimazole (MMI)Not a direct efficacy comparison

It is important to note that direct comparisons of in vivo efficacy can be influenced by factors such as the animal model used, drug dosage, and duration of treatment.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. Below are methodologies for key experiments related to the synthesis and biological evaluation of 6-Methyl-2-thiouracil.

Synthesis of 6-Methyl-2-thiouracil

Objective: To synthesize 6-Methyl-2-thiouracil through the condensation of ethyl acetoacetate and thiourea.

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Add thiourea to the sodium ethoxide solution and stir until dissolved.

  • Slowly add ethyl acetoacetate to the mixture.

  • Reflux the reaction mixture for several hours.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain pure 6-Methyl-2-thiouracil.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

In Vitro Inhibition of Thyroid Peroxidase

Objective: To assess the inhibitory effect of 6-Methyl-2-thiouracil on thyroid peroxidase activity.

Materials:

  • Purified thyroid peroxidase (TPO)

  • 6-Methyl-2-thiouracil

  • Iodide solution (e.g., potassium iodide)

  • Hydrogen peroxide (H₂O₂)

  • Guaiacol (as a chromogenic substrate)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, iodide solution, and guaiacol.

  • Add varying concentrations of 6-Methyl-2-thiouracil to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding a solution of thyroid peroxidase.

  • Start the enzymatic reaction by adding a solution of hydrogen peroxide.

  • Monitor the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol oxidation) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) for 6-Methyl-2-thiouracil.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate the mechanism of action of 6-Methyl-2-thiouracil and a general workflow for its synthesis and biological evaluation.

cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Reactants Ethyl Acetoacetate + Thiourea Condensation Condensation Reaction (with Sodium Ethoxide) Reactants->Condensation Crude Crude 6-Methyl-2-thiouracil Condensation->Crude Purification Recrystallization Crude->Purification Final Pure 6-Methyl-2-thiouracil Purification->Final TPO_Assay In Vitro Thyroid Peroxidase Assay Final->TPO_Assay Animal_Model In Vivo Animal Model (e.g., Hyperthyroid Rats) Final->Animal_Model Data_Analysis Data Analysis (e.g., IC50, Hormone Reduction) TPO_Assay->Data_Analysis Hormone_Measurement Thyroid Hormone Level Measurement Animal_Model->Hormone_Measurement Hormone_Measurement->Data_Analysis cluster_thyroid Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT (on Tg) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) MTU 6-Methyl-2-thiouracil MTU->TPO Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Amino-4-methoxy-2-methylthiouracil: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Considerations

Before handling 6-Amino-4-methoxy-2-methylthiouracil for disposal, it is essential to be aware of the potential hazards associated with related compounds. Thiouracil derivatives can be hazardous, with potential for hypersensitivity, hypothyroidism, and carcinogenic effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles or a face shield should be used, especially where there is a risk of splashing[1][2].
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required[2].
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure[2].
Respiratory Protection In poorly ventilated areas or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended[2].
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste[2].

    • This compound should be segregated from other waste streams to prevent dangerous reactions. Do not mix with incompatible wastes[1].

  • Waste Collection :

    • Collect solid waste this compound in a designated, compatible, and properly sealed container. Plastic containers are often preferred to minimize the risk of breakage[1][2].

    • For solutions, use a dedicated and compatible container. Aqueous waste streams should still be treated as chemical waste[1].

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols[1]. Abbreviations are not acceptable[2].

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials[1][2].

    • Ensure the use of secondary containment to capture any potential leaks[2].

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent[2].

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[2].

    • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, although institutional policies may vary[2].

  • Disposal Request and Pickup :

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company[1][2].

Chemical Incompatibility

Understanding the chemical incompatibilities of this compound is critical to prevent dangerous reactions during storage and disposal. Based on the general reactivity of pyrimidine and thiouracil derivatives, the following materials should be considered incompatible.

CategoryIncompatible AgentsPotential Hazards
Acids Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)Vigorous reaction, potential for release of toxic fumes[1].
Oxidizing Agents Strong Oxidizing Agents (e.g., Peroxides, Nitrates)Fire and explosion risk[1].
Acid Anhydrides Acetic Anhydride, etc.Exothermic reaction[1].
Acid Chlorides Acetyl Chloride, etc.Exothermic reaction, generation of corrosive gases[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a Labeled, Sealed, Compatible Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->storage contact_ehs Contact EHS for Pickup and Disposal by a Certified Vendor storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Amino-4-methoxy-2-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-4-methoxy-2-methylthiouracil (CAS No. 3289-53-0) was not publicly available at the time of this writing. The following guidance is based on best practices for handling structurally similar pyrimidine and thiouracil derivatives and should be used as a supplementary resource. Researchers, scientists, and drug development professionals must consult a compound-specific SDS if available and always adhere to their institution's established safety protocols.

This guide provides essential safety and logistical information for the handling and disposal of this compound, designed to assist laboratory professionals in maintaining a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling potentially hazardous chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical powders.[1][2][3]

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against dust particles and splashes.[2][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for providing a protective barrier against incidental contact.[5] Always inspect gloves for tears or degradation before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used when engineering controls, such as a fume hood, are not available or when there is a risk of inhaling dust particles.[2]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing risk and ensuring the safe handling of chemical compounds from receipt to disposal.[6]

Step 1: Pre-Handling Preparation

  • Consult Safety Data Sheet (SDS): If an SDS is available, review it thoroughly for specific handling and emergency procedures.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling the Compound

  • Weighing and Transferring: Handle the compound in a well-ventilated area to avoid the creation of dust.[4] Use appropriate tools, such as a spatula, for transfers.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. Do not breathe in dust.[4]

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.[7]

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or waste solid compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Dispose of all materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, as hazardous waste in a separate, appropriately labeled container.[8]

Step 2: Waste Storage

  • Secure Storage: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Labeling: Ensure all waste containers are accurately labeled with the contents and associated hazards.

Step 3: Waste Disposal

  • Licensed Disposal Service: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.[7][8]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Step 1: Pre-Handling - Review SDS (if available) - Prepare work area - Don PPE handle Step 2: Handling - Weigh and transfer in ventilated area - Avoid contact and dust inhalation - Label containers prep->handle Proceed with caution post_handle Step 3: Post-Handling - Decontaminate work area - Wash hands - Store properly handle->post_handle After use segregate Step 1: Waste Segregation - Separate solid waste and  contaminated materials post_handle->segregate Generate Waste storage Step 2: Waste Storage - Secure and label containers segregate->storage Properly contained dispose Step 3: Waste Disposal - Use licensed disposal service - Comply with regulations storage->dispose Ready for pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.